2-Acetyl-5-methoxybenzofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXPAYEAYNYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175949 | |
| Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21587-39-3 | |
| Record name | 1-(5-Methoxy-2-benzofuranyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21587-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 5-methoxy-2-benzofuranyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Acetyl-5-Methoxybenzofuran from Resorcinol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2-acetyl-5-methoxybenzofuran, a valuable building block in medicinal chemistry, starting from the readily available precursor, resorcinol. The synthesis is presented as a three-step process: mono-methylation of resorcinol to 3-methoxyphenol, subsequent cyclization to form 5-methoxybenzofuran, and a final acylation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from resorcinol can be strategically divided into three key transformations:
-
Step 1: Mono-methylation of Resorcinol. Selective methylation of one of the hydroxyl groups of resorcinol is achieved to produce 3-methoxyphenol. This step is crucial for directing the subsequent cyclization to form the desired 5-methoxybenzofuran isomer.
-
Step 2: Synthesis of 5-Methoxybenzofuran. The benzofuran ring system is constructed via the cyclization of 3-methoxyphenol with a suitable two-carbon synthon. This reaction forms the core heterocyclic structure.
-
Step 3: Friedel-Crafts Acylation of 5-Methoxybenzofuran. The final step involves the introduction of an acetyl group at the electron-rich 2-position of the benzofuran ring through a Friedel-Crafts acylation reaction to afford the target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for the preparation of this compound from resorcinol.
Experimental Protocols
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
This procedure details the selective mono-methylation of resorcinol using dimethyl sulfate as the methylating agent in a biphasic system with a phase transfer catalyst.[1]
Experimental Protocol:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) (0.5 g) as a phase transfer catalyst, toluene (50 mL), and a 2 M aqueous solution of sodium hydroxide (50 mL).
-
The mixture is stirred and heated to 80°C.
-
Dimethyl sulfate (15.1 g, 0.12 mol) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, the reaction mixture is stirred vigorously at 80°C for 8 hours.
-
The reaction mixture is then cooled to room temperature, and the pH is adjusted to weakly acidic by the addition of glacial acetic acid.
-
The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 mL).
-
The combined organic extracts are washed with water and then with a saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-methoxyphenol.
| Parameter | Value | Reference |
| Yield | 66% | [1] |
| Boiling Point | 115-118°C at 0.67 kPa | [1] |
| Purity (GC) | >96% | [1] |
Table 1: Quantitative data for the synthesis of 3-methoxyphenol.
Step 2: Synthesis of 5-Methoxybenzofuran from 3-Methoxyphenol
This protocol describes a plausible method for the synthesis of 5-methoxybenzofuran from 3-methoxyphenol by reaction with chloroacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization. This method is adapted from general procedures for benzofuran synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-methoxyphenol (12.4 g, 0.1 mol) in a suitable solvent such as toluene (100 mL).
-
Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL) and stir the mixture to form the sodium phenoxide salt.
-
To this mixture, add chloroacetaldehyde dimethyl acetal (13.7 g, 0.11 mol).
-
The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled to room temperature, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the intermediate, 1-(2,2-dimethoxyethoxy)-3-methoxybenzene.
-
The crude intermediate is then dissolved in benzene (100 mL) and treated with polyphosphoric acid (15 g).
-
The mixture is heated to reflux with vigorous stirring for 2-4 hours.
-
After cooling, the reaction mixture is poured into ice water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 5-methoxybenzofuran.
| Parameter | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Appearance | Solid |
Table 2: Physical and chemical properties of 5-methoxybenzofuran.[2][3]
Step 3: Synthesis of this compound
This protocol outlines the Friedel-Crafts acylation of 5-methoxybenzofuran to introduce an acetyl group at the 2-position. A common method involves the use of acetic anhydride and a Lewis acid catalyst.
Experimental Protocol:
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, dissolve 5-methoxybenzofuran (7.4 g, 0.05 mol) in a dry solvent such as dichloromethane (100 mL).
-
The solution is cooled to 0°C in an ice bath.
-
Anhydrous aluminum chloride (7.3 g, 0.055 mol) is added portion-wise with stirring.
-
Acetic anhydride (5.6 g, 0.055 mol) is then added dropwise to the suspension while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 21587-39-3 |
Table 3: Physical and chemical properties of this compound.[4]
Characterization Data
The structural confirmation of the synthesized compounds can be achieved through various spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | ¹H NMR (CDCl₃, δ): 6.90-6.40 (m, 4H, Ar-H), 5.0 (s, 1H, OH), 3.75 (s, 3H, OCH₃) |
| 5-Methoxybenzofuran | C₉H₈O₂ | 148.16 | ¹H NMR (CDCl₃, δ): 7.55 (d, 1H), 7.39 (d, 1H), 7.10 (d, 1H), 6.85 (dd, 1H), 6.70 (d, 1H), 3.85 (s, 3H, OCH₃) |
| This compound | C₁₁H₁₀O₃ | 190.19 | ¹H NMR (CDCl₃, δ): 7.50 (s, 1H), 7.40 (d, 1H), 7.15 (d, 1H), 6.95 (dd, 1H), 3.88 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃) |
Table 4: Summary of key characterization data for the synthesized compounds. (Note: Predicted NMR data based on typical chemical shifts).
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, from starting material to final product through key intermediates, is a linear pathway. Each step builds upon the previous one to achieve the desired molecular architecture.
Figure 2: Logical progression of the synthesis of this compound.
Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of this compound from resorcinol. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for researchers to undertake this synthesis. The structured presentation of quantitative data and the visual representation of the synthetic workflow are intended to facilitate a clear understanding of the process. The successful synthesis of this compound provides access to a versatile intermediate for the development of novel pharmaceutical agents and other functional organic materials. Further optimization of each synthetic step may be necessary to achieve higher yields and purity, depending on the specific research and development requirements.
References
2-acetyl-5-methoxybenzofuran chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-acetyl-5-methoxybenzofuran. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues to provide context for its potential characteristics and reactivity.
Chemical Structure and Properties
This compound, also known by its synonym 1-(5-methoxy-1-benzofuran-2-yl)ethanone, is a substituted benzofuran derivative. The benzofuran core is a heterocyclic aromatic compound consisting of a fused benzene and furan ring system. The substituents, an acetyl group at the 2-position and a methoxy group at the 5-position, are expected to influence its chemical reactivity and biological activity.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.2 g/mol | [1] |
| CAS Number | 21587-39-3 | [1] |
| IUPAC Name | 1-(5-methoxy-1-benzofuran-2-yl)ethanone | [2] |
| SMILES | CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | [2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Data not available in searched resources. |
| Boiling Point | Data not available in searched resources. |
| Solubility | Data not available in searched resources. |
Spectroscopic Data
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general synthetic approach for related 2-acetylbenzofuran derivatives involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone.[3]
Generalized Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2-acetylbenzofuran derivatives, which could be adapted for the synthesis of this compound starting from 2-hydroxy-5-methoxyacetophenone.
Caption: Conceptual workflow for the synthesis of 2-acetylbenzofuran derivatives.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways directly involving this compound. However, the benzofuran scaffold is a common motif in many biologically active compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The presence and position of substituents on the benzofuran ring are critical determinants of their biological effects. For example, some methoxy-substituted benzofuran derivatives have been investigated for their potential as tubulin polymerization inhibitors.
The following diagram illustrates a generalized logical flow for screening the biological activity of a novel benzofuran derivative.
Caption: Generalized workflow for screening the biological activity of a novel compound.
Conclusion
This compound is a compound with a well-defined chemical structure. While its core chemical identifiers are established, there is a notable absence of publicly available, detailed experimental data regarding its physical properties, comprehensive spectroscopic analysis, a specific synthesis protocol, and biological activity. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development. The information provided on related benzofuran derivatives suggests that it may possess interesting pharmacological properties worthy of future study.
References
Spectroscopic Profile of 2-acetyl-5-methoxybenzofuran: A Technical Guide
Introduction
2-acetyl-5-methoxybenzofuran is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. Accurate characterization of its derivatives is crucial for quality control, reaction monitoring, and structure-activity relationship studies. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | s | - |
| H-4 | ~7.3 | d | ~8.8 |
| H-6 | ~7.0 | dd | ~8.8, 2.4 |
| H-7 | ~7.1 | d | ~2.4 |
| -OCH₃ | ~3.8 | s | - |
| -COCH₃ | ~2.5 | s | - |
Predicted based on data for 2-acetyl-7-methoxybenzofuran and other 5-methoxybenzofuran derivatives.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~189 |
| C-2 | ~154 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~112 |
| C-5 | ~156 |
| C-6 | ~113 |
| C-7 | ~103 |
| C-7a | ~150 |
| -OCH₃ | ~56 |
| -COCH₃ | ~27 |
Predicted based on general values for substituted benzofurans.
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl ketone) | 1670 - 1690 | Strong |
| C-O-C (Aromatic ether) | 1250 - 1270 and 1020 - 1040 | Strong |
| C=C (Aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Medium |
Predicted based on characteristic IR absorption frequencies for benzofuran and acetophenone derivatives.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances for this compound
| m/z | Predicted Fragment | Relative Abundance |
| 190 | [M]⁺ (Molecular Ion) | High |
| 175 | [M - CH₃]⁺ | Medium |
| 147 | [M - COCH₃]⁺ | High |
| 119 | [147 - CO]⁺ | Medium |
| 91 | [C₇H₇]⁺ | Low |
Predicted based on the fragmentation patterns of similar benzofuran derivatives.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam path and record the spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions: Use a capillary column suitable for the analysis of aromatic compounds (e.g., a DB-5 or equivalent). A typical temperature program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes. The injector temperature is typically set to 250 °C.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in identifying an unknown compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Caption: Logical relationships between spectroscopic data and derived structural information.
Unveiling Nature's Arsenal: A Technical Guide to Benzofuran Compounds from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and its derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature. Possessing a wide spectrum of biological activities, these natural products have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug discovery. Their diverse pharmacological profiles, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral properties, underscore their potential as scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the natural sources of benzofuran compounds, methodologies for their isolation and characterization, and insights into their mechanisms of action through key signaling pathways.
Natural Sources and Quantitative Analysis of Benzofuran Compounds
Benzofuran derivatives have been isolated from a wide array of natural sources, including higher plants, fungi, and marine organisms.[1] Plant families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae are particularly rich sources of these compounds.[2][3] The concentration and specific types of benzofurans can vary significantly depending on the species, geographical location, and environmental conditions.[1] Below is a summary of notable natural sources and the quantitative data available for specific benzofuran compounds.
| Natural Source (Family) | Species | Compound(s) | Concentration/Yield | Biological Activity | Reference(s) |
| Asteraceae | Ageratina altissima (White Snakeroot) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Varies considerably between plant collections | Toxic | [2] |
| Isocoma pluriflora (Rayless Goldenrod) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Varies considerably between plant collections | Toxic | [2] | |
| Eupatorium heterophyllum | Various benzofuran oligomers | Not specified | Not specified | [4] | |
| Petasites hybridus | 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Not specified | Cytotoxic, Apoptotic | [5] | |
| Moraceae | Morus alba (White Mulberry) | Moracin M | 7.82 ± 1.26 mg/g DW (in elicited hairy root cultures) | Anti-inflammatory, Antioxidant | [6] |
| Moracin C | 1.82 ± 0.65 mg/g DW (in elicited hairy root cultures) | Anti-inflammatory, Antioxidant | [6] | ||
| Moracins V-Y, N, P | Not specified | Cytotoxic | [6] | ||
| Fabaceae | Cicer arietinum (Chickpea) | Cicerfuran | Not specified | Antifungal | [3] |
| Fungi | Eurotium rubrum (Mangrove-derived fungus) | Benzofuranone derivatives | Not specified | Antioxidant | [7] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of benzofuran compounds from natural sources involve a series of systematic steps, from initial extraction to final spectroscopic analysis. The following is a generalized protocol that can be adapted based on the specific natural source and the target compounds.
Extraction
The initial step involves the extraction of crude secondary metabolites from the source material.
-
Solvent Extraction : This is the most common method. The dried and powdered plant or fungal material is subjected to extraction with a suitable solvent or a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol). Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques.[8]
-
Hydrodistillation : This technique is primarily used for the extraction of volatile compounds, including some benzofuran derivatives, from plant materials.[8]
Chromatographic Separation and Purification
The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the benzofuran derivatives.
-
Thin-Layer Chromatography (TLC) : TLC is used for the initial separation and monitoring of the fractionation process.
-
Column Chromatography (CC) : Open column chromatography using silica gel or Sephadex is a standard method for the initial fractionation of the crude extract.
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly preparative HPLC, is a high-resolution technique used for the final purification of the isolated compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile benzofuran derivatives, GC-MS can be used for both separation and identification.[9]
Structure Elucidation
The chemical structure of the purified benzofuran compounds is determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[4]
-
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide information about the molecular weight and elemental composition of the compound.[4]
-
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the three-dimensional molecular structure.[7]
-
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy : These techniques provide information about the presence of chromophores and functional groups, respectively.[4]
Below is a graphical representation of a general experimental workflow for the isolation and characterization of benzofuran compounds.
Signaling Pathways and Mechanisms of Action
Naturally derived benzofuran compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Induction of Apoptosis and Cell Cycle Arrest
Many benzofuran derivatives have demonstrated potent anti-tumor activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
A synthetic derivative of a natural benzofuran lignan has been shown to induce apoptosis in p53-positive cells. This compound promotes G2/M cell cycle arrest in a p53-dependent manner, leading to an increase in the levels of p21, p27, and cyclin B.[10] Furthermore, a benzofuran derivative isolated from Petasites hybridus was found to induce apoptosis in MCF-7 breast cancer cells, associated with an upregulation of p53 and the pro-apoptotic protein Bax.[5]
The following diagram illustrates the p53-dependent apoptotic pathway induced by certain benzofuran derivatives.
Inhibition of Pro-inflammatory Signaling Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Some benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
For instance, a synthetic benzofuran lignan derivative has been shown to inhibit endotoxin-induced NF-κB activation.[11] This inhibition contributes to its cell death-inducing effects in certain cancer cell lines.
The diagram below depicts the inhibitory effect of benzofuran derivatives on the NF-κB signaling pathway.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Substituted Benzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties, making the development of efficient and versatile synthetic methodologies for substituted benzofurans a topic of significant interest in the chemical and pharmaceutical sciences. This guide provides a comprehensive overview of modern synthetic strategies for the preparation of substituted benzofurans, with a focus on catalytic and innovative methods. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction mechanisms are presented to serve as a practical resource for researchers in the field.
Catalytic Strategies for Benzofuran Synthesis
The construction of the benzofuran ring system can be broadly categorized into metal-catalyzed and metal-free approaches. Transition metal catalysis, in particular, has revolutionized the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Syntheses
Palladium catalysts are among the most widely employed for the synthesis of benzofurans.[1][2][3][4] These methods often involve intramolecular or intermolecular cyclization reactions, leveraging various palladium-catalyzed cross-coupling and C-H activation strategies.
A common approach involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization.[1][2] This method allows for the synthesis of a wide range of 2-substituted benzofurans. Another powerful strategy is the palladium-catalyzed intramolecular oxidative C-H/O-H coupling of phenols and alkenes.[5] More recently, cascade reactions involving palladium catalysis have been developed to construct complex benzofuran structures in a single pot.[4]
Table 1: Comparison of Selected Palladium-Catalyzed Benzofuran Syntheses
| Starting Materials | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 80 | 12 | 95 | [1][2] |
| 2-(2-Formylphenoxy)acetonitrile, Arylboronic acid | Pd(OAc)₂, bpy | Toluene | 90 | 24 | 70-90 | [1][2] |
| 2-Hydroxystyrene, Iodobenzene | Pd(OAc)₂ | DMF | 120 | 24 | 60-85 | [6][7] |
| 1-Allyl-2-allyloxybenzene | Ru-catalyst | Toluene | 110 | 12 | 75-90 | [5] |
| o-Bromophenol, Ketone | Pd₂(dba)₃, XPhos | Dioxane | 100 | 12 | 60-95 | [3] |
This protocol describes the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes in a one-pot reaction.[8]
Materials:
-
o-Iodophenol derivative (0.50 mmol)
-
Terminal alkyne (0.60 mmol)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
K₃PO₄ (1.00 mmol)
-
DMSO (2 mL)
Procedure:
-
To a Schlenk tube, add the o-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMSO and the terminal alkyne via syringe.
-
Heat the reaction mixture to 90 °C and stir for 10 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Copper-Catalyzed Syntheses
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of benzofurans.[1][2] Copper catalysts are effective in promoting intramolecular C-O bond formation.[9] One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst have been reported to produce amino-substituted benzofurans in high yields.[1][2]
Table 2: Selected Copper-Catalyzed Benzofuran Syntheses
| Starting Materials | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Hydroxy aldehyde, Amine, Alkyne | CuI | - | Choline chloride-ethylene glycol | 80 | 70-91 | [1][2] |
| o-Hydroxybenzaldehyde, Phenylacetylene, Amine | CuBr | Na₂CO₃ | DMSO/H₂O | 100 | 85-95 | [2] |
| 2-Iodoaryl allenyl ether, 2-Azaallyl anion | - | - | THF | -78 to rt | 60-85 | [10] |
| o-Bromobenzyl vinyl ketone | KOtBu | DMF | 100 | 12 | 75-90 | [2] |
This protocol outlines a one-pot synthesis of 3-aminobenzofurans from salicylaldehydes, secondary amines, and terminal alkynes.
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
CuBr (5 mol%)
-
Toluene (5 mL)
Procedure:
-
To a sealed tube, add salicylaldehyde, secondary amine, terminal alkyne, and CuBr in toluene.
-
Heat the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-aminobenzofuran.
Other Metal-Catalyzed Syntheses
Besides palladium and copper, other transition metals like rhodium, nickel, and iron have also been utilized in the synthesis of benzofurans.[1][2] Rhodium catalysts have been employed for the synthesis of C4-substituted benzofurans from salicylic acid derivatives and vinyl carbonates.[1][2] Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to ketones to furnish benzofuran derivatives.[5] Iron and copper catalysis has been used in a one-pot process for the synthesis of benzofurans from 1-aryl- or 1-alkylketones.[11]
Metal-Free Synthetic Strategies
While metal-catalyzed methods are powerful, metal-free syntheses of benzofurans are gaining attention due to their cost-effectiveness and the avoidance of metal contamination in the final products, which is a critical consideration in pharmaceutical applications.[8][12] These methods often rely on the use of hypervalent iodine reagents, base-mediated cyclizations, or thermal and microwave-assisted reactions.[5][8]
A notable metal-free approach is the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene.[5] Base-mediated intramolecular cyclization of substrates like o-bromobenzylvinyl ketones also provides an efficient route to substituted benzofurans.[2]
Table 3: Selected Metal-Free Benzofuran Syntheses
| Starting Materials | Reagent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Hydroxystilbene | PhI(OAc)₂ | Acetonitrile | 80 | 75-90 | [5] |
| 2-Ynylphenol | Cs₂CO₃ (10 mol%) | Acetonitrile | 80 | 80-95 | [8] |
| Benzothiophene S-oxide, Phenol | TFAA | Dichloromethane | 0 to rt | 60-85 | [12] |
| o-Allylphenol | Re₂O₇, then PdCl₂(C₂H₄)₂ | Acetonitrile | rt | 65-80 | [9] |
This protocol describes the synthesis of 2-arylbenzofurans from o-hydroxystilbenes using a hypervalent iodine reagent.[5]
Materials:
-
o-Hydroxystilbene derivative (1.0 mmol)
-
(Diacetoxyiodo)benzene (1.2 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-hydroxystilbene derivative in acetonitrile.
-
Add (diacetoxyiodo)benzene to the solution.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzofuran.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these synthetic transformations is crucial for reaction optimization and the design of new synthetic routes. The following diagrams, generated using the DOT language, illustrate key reaction pathways.
Caption: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.
Caption: Copper-catalyzed one-pot synthesis of 3-aminobenzofurans.
Caption: Metal-free oxidative cyclization of o-hydroxystilbenes.
Conclusion
The synthesis of substituted benzofurans is a dynamic and evolving field of research. This guide has provided an overview of the key modern synthetic strategies, with a particular focus on robust and versatile catalytic methods. The tabulated data allows for a direct comparison of different approaches, while the detailed experimental protocols offer practical guidance for the implementation of these reactions in a laboratory setting. The mechanistic diagrams provide a conceptual framework for understanding these complex transformations. As the demand for novel benzofuran derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a critical endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Acetyl-5-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-acetyl-5-methoxybenzofuran, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from literature on closely related benzofuran derivatives to offer a predictive profile. It includes a summary of its core physicochemical properties, a proposed synthetic pathway, and a discussion of its potential biological activities based on the known pharmacology of the benzofuran scaffold. Standardized experimental protocols for the synthesis and biological evaluation are provided to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Physical and Chemical Characteristics
While specific experimental data for the physical characteristics of this compound (CAS No: 21587-39-3) are not extensively available in peer-reviewed literature, the fundamental molecular properties can be stated. For comparative purposes, data for the closely related compound 2-acetyl-5-methylfuran is included.
| Property | This compound | 2-Acetyl-5-methylfuran (for comparison) | Source |
| Molecular Formula | C₁₁H₁₀O₃ | C₇H₈O₂ | [1] |
| Molecular Weight | 190.2 g/mol | 124.14 g/mol | [1] |
| Appearance | Not specified | Yellow-orange liquid | |
| Melting Point | Not specified | 2 °C | [2] |
| Boiling Point | Not specified | 100-101 °C at 25 mmHg | [2] |
| Solubility | Not specified | Slightly soluble in water; Soluble in alcohol | [2] |
| Purity | 97% (as per supplier) | Not applicable | [1] |
| Storage Conditions | Room Temperature | Not specified | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the acylation of a substituted benzofuran precursor. A common starting material for such syntheses is a substituted salicylaldehyde.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to start from 2-hydroxy-5-methoxybenzaldehyde. The overall proposed reaction is a two-step process involving the formation of the benzofuran ring followed by acylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis (General Method)
This protocol is a general method adapted from the synthesis of similar benzofuran derivatives and would require optimization for the specific synthesis of this compound.
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Acetic anhydride
-
A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of 5-methoxybenzofuran
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.
-
Add chloroacetone dropwise to the stirring mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-methoxybenzofuran intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acylation of 5-methoxybenzofuran
-
Dissolve the purified 5-methoxybenzofuran in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of 2-acetylbenzofuran have been reported to possess anticancer properties, with some acting as inhibitors of tubulin polymerization.[3][4]
Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition
Many anticancer agents derived from benzofuran exert their effects by disrupting microtubule dynamics, which are crucial for cell division. These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to a cascade of events culminating in cell cycle arrest and apoptosis (programmed cell death).
Caption: Hypothetical mechanism of action for this compound as a tubulin inhibitor.
Experimental Protocols for Biological Evaluation
To investigate the potential anticancer activity of this compound, a series of in vitro assays can be performed.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP (Guanosine triphosphate)
-
Fluorescent reporter dye that binds to microtubules
-
Test compound (this compound)
-
Positive control (e.g., Nocodazole - an inhibitor) and negative control (DMSO)
-
384-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare solutions of the test compound and controls.
-
Reaction Setup: In a pre-chilled 384-well plate, add the polymerization buffer, fluorescent reporter, and the test compound or controls.
-
Initiation: Add the purified tubulin and GTP solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase in the presence of the test compound compared to the negative control indicates inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active benzofurans. While specific experimental data on its physical properties and biological activities are currently limited, this guide provides a predictive framework based on the known characteristics of related compounds. The proposed synthetic route and detailed experimental protocols for biological evaluation offer a clear path for researchers to further investigate this compound. The potential for this molecule to act as an anticancer agent, possibly through the inhibition of tubulin polymerization, warrants further exploration by the scientific and drug development communities.
References
Unlocking the Therapeutic Potential of 2-Acetyl-5-Methoxybenzofuran: A Technical Guide for Drug Discovery
An In-Depth Exploration of a Promising Chemical Scaffold for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This has established it as a significant pharmacophore in medicinal chemistry. While many complex benzofuran derivatives have been extensively studied and developed as therapeutic agents, the biological properties of simpler, foundational molecules like 2-acetyl-5-methoxybenzofuran remain largely uncharted territory in publicly available scientific literature.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound. Although direct experimental data on this specific molecule is scarce, this document will provide a comprehensive overview based on the known biological activities of structurally related benzofuran derivatives. We will explore potential therapeutic avenues, propose detailed experimental protocols for its evaluation, and visualize key concepts to guide future research and development efforts. The commercial availability of this compound further underscores its potential as a readily accessible starting point for new drug discovery programs.
The Benzofuran Scaffold: A Hub of Therapeutic Activity
The benzofuran ring system is a recurring motif in compounds exhibiting potent and diverse pharmacological effects. An analysis of the existing literature on substituted benzofurans reveals several key areas of therapeutic promise that could be relevant for this compound.
Anticancer and Antiproliferative Properties
A significant body of research points to the potent anticancer activity of benzofuran derivatives. Many of these compounds function as antimicrotubule agents , disrupting the dynamics of tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
For instance, novel 2-aroyl benzofuran-based hydroxamic acids have demonstrated excellent antiproliferative activity against various human cancer cell lines, with IC50 values in the nanomolar range. Similarly, a series of benzo[b]furans have been identified as potent tubulin polymerization inhibitors with exceptional potency against cancer cells and activated endothelial cells, highlighting their potential as vascular disrupting agents in tumors. Chalcone derivatives derived from a 2-acetyl-naphthohydroquinone scaffold have also shown cytotoxicity against breast and colorectal carcinoma cells.
Antimicrobial and Antifungal Activity
Benzofuran derivatives have been investigated for their efficacy against a range of microbial pathogens. Some synthetic derivatives have shown promising antibacterial and antifungal properties. For example, certain brominated benzofuran derivatives have displayed significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. The mechanism of action for some of these compounds is linked to the disruption of intracellular calcium homeostasis, a pathway that could be a target for new antifungal therapies.
Neurological and Anti-inflammatory Applications
The benzofuran scaffold is also present in compounds targeting the central nervous system. ABT-239, a complex benzofuran derivative, is a potent and selective histamine H3 receptor antagonist with potential applications in cognitive disorders and schizophrenia. While structurally distinct from this compound, this highlights the versatility of the benzofuran core in CNS drug design. Additionally, various benzofuran compounds have been reported to possess anti-inflammatory properties.
Other Potential Biological Activities
Research into benzofuran derivatives has also uncovered other activities, including:
-
Antioxidant properties
-
Tyrosinase inhibition , relevant for skin hyperpigmentation disorders
-
Antiviral activity
The presence of the N-acetyl and 5-methoxy groups in the well-known neurohormone melatonin contributes to its antiproliferative and neuroprotective effects, respectively, suggesting that these functional groups on a different scaffold could also confer significant bioactivity.
Structurally Related Compounds and Potential Insights
While data on this compound is limited, we can draw inferences from structurally similar compounds. The simpler, unmethoxylated parent compound, 2-acetylfuran , is a well-known synthetic intermediate, and its derivatives have been explored for activities such as antiamoebic effects. The synthesis of 2-acetylfuran is well-documented, often involving the acylation of furan.
The addition of a methoxy group at the 5-position of the benzofuran ring, as seen in the target molecule, is a common feature in many biologically active natural products and synthetic drugs. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Proposed Research Workflow for this compound
To elucidate the therapeutic potential of this compound, a systematic, multi-stage research program is proposed. The following workflow outlines a logical progression from initial synthesis and screening to more in-depth mechanistic studies.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.
Detailed Experimental Protocols
The following section provides detailed, hypothetical methodologies for key experiments to assess the biological activity of this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related benzofurans. One common approach is the Perkin-like reaction followed by cyclization.
Caption: A potential synthetic route to this compound from commercially available starting materials.
Protocol:
-
To a solution of 5-methoxysalicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add chloroacetone (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute this compound in a 96-well plate using the broth media to obtain a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action: A Focus on Tubulin Polymerization
Given the prevalence of antimicrotubule activity among bioactive benzofurans, this would be a primary hypothetical mechanism to investigate for this compound if it demonstrates anticancer properties.
The Benzofuran Ring System: A Technical Guide to its Reactivity for Drug Development Professionals
December 27, 2025
This technical guide provides a comprehensive overview of the chemical reactivity of the benzofuran ring system, a prevalent scaffold in numerous biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing benzofuran's reactivity, offering insights into its behavior in key synthetic transformations. The guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for pivotal reactions, and visualizes reaction mechanisms and relevant biological pathways to facilitate a deeper understanding and application in medicinal chemistry.
Introduction to the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique electronic and structural features of the benzofuran nucleus dictate its reactivity, making a thorough understanding of its chemical behavior paramount for the rational design and synthesis of novel therapeutic agents.
Electrophilic Aromatic Substitution: Reactivity and Regioselectivity
The benzofuran ring system is generally reactive towards electrophiles, with substitution occurring preferentially on the electron-rich furan ring.
Regioselectivity
Electrophilic attack on the benzofuran ring predominantly occurs at the C2 position.[3][4] This preference can be rationalized by examining the stability of the Wheland intermediates formed upon attack at C2 versus C3. The intermediate resulting from C2 attack allows for delocalization of the positive charge onto the benzene ring without disrupting the aromaticity of the benzene ring itself, a stabilizing feature analogous to a benzyl cation.[3] In contrast, attack at the C3 position leads to an intermediate where positive charge delocalization onto the oxygen atom is possible, but this comes at the cost of disrupting the aromatic sextet of the benzene ring in some resonance forms.
dot
Caption: Regioselectivity of electrophilic substitution on benzofuran.
Common Electrophilic Substitution Reactions
Table 1: Regioselectivity and Yields of Electrophilic Substitution on Benzofuran
| Reaction | Electrophile/Reagent | Position of Substitution | Yield (%) | Reference |
| Nitration | HNO₃/Ac₂O | 2 | Good | [5] |
| Vilsmeier-Haack | POCl₃/DMF | 2 | 40-57 | [6] |
| Friedel-Crafts Acylation | Ac₂O/SnCl₄ | 6 (on 2,3-dimethylbenzofuran) | Main Product | [7] |
Experimental Protocols
Objective: To introduce a formyl group at the 2-position of the benzofuran ring.
Materials:
-
Benzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Sodium acetate
-
Water
-
Diethyl ether
-
Magnesium sulfate
-
Basic alumina
Procedure:
-
To N,N-dimethylformamide (5.5 mmol) at -78 °C, add phosphorus oxychloride (5.5 mmol) dropwise.
-
Stir the mixture for 15 minutes without cooling.
-
Add 1,2-dichloroethane (1.5 mL) and cool the mixture to -78 °C.
-
Add a solution of benzofuran (5 mmol) in 1,2-dichloroethane (1.5 mL) dropwise over 10 minutes.
-
Stir the resulting mixture for 3 hours at ambient temperature.
-
Add a solution of sodium acetate (28 mmol) in water (10 mL) and continue stirring for 1 hour at ambient temperature.
-
Extract the reaction mixture with diethyl ether (5 x 5 mL).
-
Wash the combined organic phases with a saturated aqueous sodium hydrocarbonate solution (3 x 5 mL).
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent and purify the residue on basic alumina (hexane/ether 3:1) to yield 2-formylbenzofuran.[8]
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzofuran ring system, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated benzofurans are common starting materials for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl- and heteroaryl-substituted benzofurans.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Table 2: Yields of Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Various Arylboronic Acids
| Arylboronic Acid | Product Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 97 | [9] |
| Phenylboronic acid | 92 | [9] |
| 4-Chlorophenylboronic acid | 95 | [9] |
| 4-Fluorophenylboronic acid | 98 | [9] |
| 2-Methylphenylboronic acid | 85 | [9] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the benzofuran scaffold, which are valuable handles for further synthetic transformations.
Experimental Protocols
Objective: To synthesize 2-arylbenzofuran derivatives.
Materials:
-
2-(4-Bromophenyl)benzofuran
-
Arylboronic acid
-
Palladium(II) complex catalyst
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), palladium(II) complex (0.0015 mmol), K₂CO₃ (0.1 mmol), and the relevant arylboronic acid (0.08 mmol) in a mixture of EtOH and H₂O (v/v = 1:1, 6 mL).
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to ambient temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the residue by thin-layer chromatography to afford the desired 2-arylbenzo[b]furan derivative.[9]
Objective: To synthesize alkynyl-substituted benzofurans.
Materials:
-
Iodobenzofuran
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add the iodobenzofuran (1.0 eq) and the anhydrous solvent.
-
Add the amine base (2-3 eq) and the terminal alkyne (1.0-1.2 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1][10][11]
Cycloaddition Reactions
The furan ring of benzofuran can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple furans. These reactions provide a route to complex, fused-ring systems. The Diels-Alder reaction of benzofuran derivatives, for instance, can be used to construct polycyclic structures.[6][11]
Benzofuran Derivatives in Drug Development: Targeting Signaling Pathways
The biological activity of many benzofuran derivatives stems from their ability to interact with and modulate key cellular signaling pathways implicated in disease. This makes them attractive scaffolds for the development of targeted therapies.
Inhibition of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Several benzofuran derivatives have been identified as inhibitors of mTOR, demonstrating cytotoxic effects in cancer cell lines.[12][13]
dot
Caption: Benzofuran derivatives as inhibitors of the mTOR signaling pathway.
Modulation of NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Chronic activation of these pathways is associated with various inflammatory diseases and cancers. Certain benzofuran derivatives have been shown to exhibit anti-inflammatory properties by inhibiting these pathways.[14]
dot
Caption: Benzofuran derivatives as modulators of NF-κB and MAPK signaling.
Table 3: Inhibitory Activity of Benzofuran Derivatives on Cancer Cell Lines and Signaling Pathways
| Compound Type | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |
| 2-Arylbenzofuran | MCF-7 (Breast Cancer) | IC₅₀ = 1.287 µM | [15] |
| 3-Acyl-5-hydroxybenzofuran | MCF-7 (Breast Cancer) | IC₅₀ = 43.08 µM | [15] |
| Benzofuran-chalcone hybrid | A-549 (Lung Cancer) | IC₅₀ = 2.74 µM | [15] |
| Amiloride-benzofuran derivative | uPA (Urokinase-type Plasminogen Activator) | Kᵢ = 88 nM | [16] |
| Piperazine/benzofuran hybrid | NO production (RAW 264.7 cells) | IC₅₀ = 52.23 µM | [14] |
| Benzofuran-2-carboxylic acid N-phenylamide | NF-κB transcriptional activity | Potent inhibition | [17] |
Conclusion
The benzofuran ring system represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its reactivity is characterized by a preference for electrophilic substitution at the 2-position and amenability to a wide range of metal-catalyzed cross-coupling reactions. The ability of benzofuran derivatives to modulate key signaling pathways, such as mTOR, NF-κB, and MAPK, underscores their potential in oncology and inflammatory diseases. This technical guide provides a foundational understanding of the reactivity of the benzofuran core, which, combined with the provided experimental insights, should empower researchers to rationally design and synthesize the next generation of benzofuran-based therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Derivatization of 2-Acetyl-5-Methoxybenzofuran: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the derivatization of 2-acetyl-5-methoxybenzofuran, a promising scaffold in medicinal chemistry. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The acetyl group at the 2-position and the methoxy group at the 5-position of the benzofuran core offer versatile handles for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines key synthetic methodologies for derivatization, presents quantitative data for synthesized compounds, and visualizes potential reaction pathways and experimental workflows.
Core Synthesis of this compound
The foundational molecule, this compound, can be synthesized through several established routes. One common method involves the reaction of a substituted salicylaldehyde with an α-haloketone followed by cyclization. A general synthetic approach is outlined below.
General Synthetic Workflow for this compound
Derivatization Strategies for this compound
The acetyl group at the 2-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Chalcone Synthesis
A prominent derivatization route is the Claisen-Schmidt condensation of this compound with various aromatic or heteroaromatic aldehydes to yield chalcones.[3] These α,β-unsaturated ketones are valuable intermediates and have shown a wide spectrum of biological activities.
Experimental Protocol: General Procedure for Chalcone Synthesis [4]
-
To a stirred solution of this compound (1 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.1 mmol).
-
Add an aqueous solution of a base (e.g., 40% KOH) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Oxime and Hydrazone Formation
The carbonyl group of this compound can readily react with hydroxylamine or hydrazine derivatives to form the corresponding oximes and hydrazones.[5][6][7] These derivatives are of interest due to their potential as bioactive molecules.
Experimental Protocol: General Procedure for Oxime Synthesis
-
Dissolve this compound (1 mmol) in ethanol (15 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium acetate (1.5 mmol) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure oxime.
Experimental Protocol: General Procedure for Hydrazone Synthesis [8]
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired hydrazine derivative (e.g., phenylhydrazine) (1.1 mmol).
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Allow the reaction mixture to cool to room temperature, during which the product may precipitate.
-
Filter the solid, wash with cold ethanol, and dry to yield the pure hydrazone.
Visualizing the Derivatization Pathways
Quantitative Data Summary
The following tables summarize representative data for derivatives synthesized from 2-acetylbenzofuran analogues. This data is intended to be illustrative of the types of results that can be expected from the derivatization of this compound.
Table 1: Synthesis of Chalcone Derivatives
| Derivative | Ar-CHO Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1a | 4-Methyl | 85 | 120-122 | |
| 1b | 4-Chloro | 92 | 145-147 | |
| 1c | 4-Nitro | 88 | 168-170 | [4] |
| 1d | 2,4-Dichloro | 90 | 155-157 |
Table 2: Biological Activity of Benzofuran Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Benzofuran Chalcone 4g | VEGFR-2 | 5.61 | HeLa | [4] |
| Benzofuran Chalcone 4n | VEGFR-2 | 3.18 | HeLa | [4] |
| Brominated Benzofuran 1 | Cytotoxicity | 0.1 | HL60 | [9] |
| Arylbenzofuran 6 | Antitumor | 19.80 | SK-MEL-28 | [10] |
| Arylbenzofuran 7 | Anti-inflammatory (NF-κB) | < 1.21 | - | [10] |
Potential Signaling Pathway Involvement
While specific signaling pathway studies for this compound derivatives are limited, based on the reported anticancer and anti-inflammatory activities of related benzofuran compounds, several pathways can be implicated. For instance, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by benzofuran-based chalcones suggests an anti-angiogenic mechanism.[4] Furthermore, the anti-inflammatory effects of some arylbenzofurans point towards the modulation of the NF-κB signaling pathway.[10]
Conclusion
This compound represents a versatile and valuable scaffold for the development of novel therapeutic agents. The synthetic accessibility and the reactivity of the acetyl group allow for the creation of a wide array of derivatives, including chalcones, oximes, and hydrazones. The preliminary biological data for analogous compounds are encouraging, suggesting that derivatives of this compound could exhibit potent anticancer and anti-inflammatory activities through mechanisms such as the inhibition of VEGFR-2 and modulation of the NF-κB pathway. This guide provides a foundational framework for researchers to explore the rich medicinal chemistry of this promising heterocyclic core. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kspublisher.com [kspublisher.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
Methodological & Application
detailed protocol for the acylation of 5-methoxybenzofuran
Introduction
The acylation of 5-methoxybenzofuran is a significant chemical transformation used in the synthesis of various biologically active molecules and pharmaceutical intermediates. Benzofuran scaffolds are central to numerous natural products and drugs, and the introduction of an acyl group onto the 5-methoxybenzofuran ring provides a key handle for further molecular elaboration. The electron-donating nature of the methoxy group at the 5-position activates the aromatic ring towards electrophilic substitution, primarily directing the incoming acyl group to the C-6 position. This document provides detailed protocols for the acylation of 5-methoxybenzofuran via two common methods: the classical Friedel-Crafts acylation and the Vilsmeier-Haack reaction for formylation.
Reaction Mechanism & Regioselectivity
The acylation of 5-methoxybenzofuran proceeds via an electrophilic aromatic substitution mechanism. In Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) activates an acyl halide or anhydride, generating a highly electrophilic acylium ion. The electron-rich benzofuran ring, activated by the methoxy group, then attacks this electrophile. The methoxy group is an ortho-, para-director. In the case of 5-methoxybenzofuran, the positions ortho to the methoxy group are C-4 and C-6. Due to steric hindrance from the fused furan ring at the C-4 position, the acylation predominantly occurs at the C-6 position. Experimental data confirms the formation of 6-acyl-5-methoxybenzofuran derivatives.[1]
Key Experimental Workflow
The general workflow for the acylation process involves the setup of an inert atmosphere, dissolution of the substrate, introduction of the acylating agent and catalyst, monitoring the reaction, and subsequent workup and purification of the product.
Caption: General experimental workflow for the acylation of 5-methoxybenzofuran.
Protocol 1: Friedel-Crafts Acetylation using Acetyl Chloride and AlCl₃
This protocol describes the acetylation of 5-methoxybenzofuran to yield 6-acetyl-5-methoxybenzofuran using aluminum chloride as a Lewis acid catalyst.
Materials:
-
5-Methoxybenzofuran
-
Acetyl Chloride (AcCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst: Cool the solvent to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred solvent.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the suspension at 0 °C. Stir the mixture for 15-20 minutes.
-
Addition of Substrate: Dissolve 5-methoxybenzofuran (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 6-acetyl-5-methoxybenzofuran.
Protocol 2: Vilsmeier-Haack Formylation
This protocol details the introduction of a formyl group (CHO) at the C-6 position of 5-methoxybenzofuran using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]
Materials:
-
5-Methoxybenzofuran
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Water and Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, place anhydrous DMF (3.0 equivalents) and cool it to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 5-methoxybenzofuran (1.0 equivalent) in a suitable anhydrous solvent like DCM or DCE and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction's completion via TLC.[3]
-
Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Hydrolysis: Add a saturated aqueous solution of sodium acetate and stir the mixture vigorously at room temperature for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Washing: Combine the organic extracts and wash them with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain pure 6-formyl-5-methoxybenzofuran.
Data Summary
The following table summarizes representative quantitative data for acylation reactions on substituted 5-methoxybenzofuran systems. Yields are highly dependent on the specific substrate, reaction conditions, and scale.
| Product Name | Acylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | (Implicit) | (Multistep) | DMSO | 30% | [1] |
| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | (Implicit) | (Multistep) | DMSO | 50% | [1] |
| Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | (Implicit) | (Multistep) | CCl₄ | (N/A) | [1] |
Note: The yields are reported for specific multi-step syntheses where acylation is one part of the process and may not reflect the yield of the acylation step alone on the parent 5-methoxybenzofuran.
References
Application Notes and Protocols for 2-acetyl-5-methoxybenzofuran in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzofuran scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This document provides detailed application notes and experimental protocols relevant to the investigation of 2-acetyl-5-methoxybenzofuran in a medicinal chemistry context.
Disclaimer: There is limited publicly available research specifically detailing the biological activities of this compound. The following application notes and protocols are based on the activities of structurally similar 2-acetylbenzofuran and 5-methoxybenzofuran derivatives. These should serve as a guide for the potential screening and evaluation of this compound.
I. Potential Therapeutic Applications & Data from Structural Analogs
Based on the biological activities reported for its structural analogs, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these analogs involves the inhibition of crucial cellular targets like tubulin polymerization or receptor tyrosine kinases.
-
Antimicrobial Activity: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal properties.
Data Presentation: In Vitro Anticancer Activity of Analogous Benzofuran Derivatives
The following table summarizes the cytotoxic activity of various 2-acetylbenzofuran and other benzofuran derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potential of this compound.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-Acetylbenzofuran Derivative | HePG2 (Liver Cancer) | 16.08 - 23.67 | [1] |
| 2-Acetylbenzofuran Derivative | HCT-116 (Colon Cancer) | 8.81 - 13.85 | [1] |
| 2-Acetylbenzofuran Derivative | MCF-7 (Breast Cancer) | 8.36 - 17.28 | [1] |
| 1,3,4-Thiadiazole derivative of 2-acetylbenzofuran | HepG2 (Liver Cancer) | 2.94 | [2] |
| Thiazole derivative of 2-acetylbenzofuran | HepG2 (Liver Cancer) | 1.19 | [2] |
| Thiazole derivative of 2-acetylbenzofuran | MCF-7 (Breast Cancer) | 3.4 | [2] |
| 5-Methoxybenzofuran derivative | Head and Neck Cancer (SQ20B) | 0.46 | [3][4] |
II. Experimental Protocols
The following are detailed protocols for assays that can be used to evaluate the potential biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7][8][9]
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microplates
-
This compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the effect of a compound on the polymerization of tubulin in vitro.[10][11]
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and controls in DMSO.
-
Prepare a tubulin solution in General Tubulin Buffer on ice.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Analyze the polymerization curves to determine the effect of the compound on the lag phase, polymerization rate, and the final microtubule mass.
-
References
- 1. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of 2-Acetyl-5-methoxybenzofuran in Antimicrobial Studies: A Guide for Researchers
Introduction
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzofuran scaffold is a core component of many natural and synthetic compounds with therapeutic potential. While specific antimicrobial studies on 2-acetyl-5-methoxybenzofuran are not extensively documented in publicly available literature, the evaluation of its antimicrobial efficacy can be guided by the established protocols and findings for structurally related benzofuran compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the antimicrobial properties of this compound. The methodologies outlined are based on standard antimicrobial susceptibility testing and findings from studies on various 2-acetylbenzofuran and other benzofuran derivatives.
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
The following tables summarize the antimicrobial activity of various benzofuran derivatives, which can serve as a reference for the expected range of activity for this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Arylbenzofurans | 3.13 | 3.13 | - | - | [1] |
| Substituted Benzofurans | 12.5 | - | 25 | - | [2] |
| Benzofuran-pyrazole hybrids | - | - | - | - | [3] |
| 2-Arylbenzofurans | - | 12.71 | - | - | [4] |
Note: "-" indicates data not available in the cited source.
Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Penicillium italicum | Reference |
| Benzofuran-pyrazole hybrids | 16 | 20 | - | - | [5] |
| Benzofuran derivatives | - | - | - | 12.5 | [2] |
| Amiodarone (a benzofuran-containing drug) | - | - | Inhibited | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the antimicrobial evaluation of this compound.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.
Materials:
-
This compound
-
Test microorganisms (bacterial and/or fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic at a known effective concentration.
-
Negative Control: Wells containing only the broth and the highest concentration of DMSO used.
-
Growth Control: Wells containing broth and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]
Protocol 2: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
DMSO
-
Positive control antibiotic solution
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify under sterile conditions.
-
Inoculation: Spread a standardized inoculum (0.5 McFarland) of the test microorganism evenly over the entire surface of the agar plate using a sterile swab.
-
Creating Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of different concentrations of this compound (dissolved in DMSO) into the wells.
-
Controls: Add DMSO to one well as a negative control and a standard antibiotic solution to another as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Potential Mechanism of Action
While the specific mechanism of action for this compound is yet to be determined, studies on related benzofuran-pyrazole derivatives suggest a potential for inhibition of bacterial DNA gyrase B.[3][5] DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to cell death. Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the precise mechanism of this compound. General mechanisms of antimicrobial agents include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of the cell membrane.[8][9]
Visualizations
Experimental Workflow for MIC Determination
Logical Flow for Investigating a Novel Antimicrobial Agent
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. idexx.dk [idexx.dk]
- 8. mjm.mcgill.ca [mjm.mcgill.ca]
- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 2-acetyl-5-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-acetyl-5-methoxybenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The provided data and protocols are intended to facilitate the structural elucidation and purity assessment of this compound in a research and development setting.
Introduction
This compound (CAS No: 21587-39-3) is a substituted benzofuran derivative.[1] Benzofuran scaffolds are present in a wide array of natural products and synthetic compounds with significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Accurate characterization of substituted benzofurans like this compound by NMR spectroscopy is crucial for confirming its chemical structure and ensuring its purity before its use in further synthetic steps or biological assays.
This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to ensure reproducible and high-quality results.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from structurally similar benzofuran derivatives. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | s | - |
| H-7 | ~7.4 | d | ~8.5 |
| H-4 | ~7.1 | d | ~2.5 |
| H-6 | ~6.9 | dd | ~8.5, ~2.5 |
| OCH₃ | ~3.9 | s | - |
| COCH₃ | ~2.6 | s | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~190 |
| C-5 | ~156 |
| C-2 | ~154 |
| C-7a | ~149 |
| C-7 | ~128 |
| C-3a | ~115 |
| C-3 | ~112 |
| C-4 | ~111 |
| C-6 | ~104 |
| OCH₃ | ~56 |
| COCH₃ | ~27 |
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in an ultrasonic bath may be used to aid dissolution if necessary.
-
Transfer: If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
NMR spectra can be acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra, followed by a Fourier transform.
-
Phase Correction: Manually or automatically phase correct the resulting spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using NMR data.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-acetyl-5-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 2-acetyl-5-methoxybenzofuran using high-resolution mass spectrometry (HRMS). This compound (C₁₁H₁₀O₃, CAS: 21587-39-3) is a benzofuran derivative with potential applications as a building block in medicinal chemistry and materials science.[1] Accurate mass measurement and fragmentation analysis are crucial for its unambiguous identification and quality control. This application note outlines the experimental workflow, instrumentation parameters, and expected fragmentation patterns, providing a robust methodology for researchers.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds present in many natural products and pharmacologically active molecules.[2] The structural elucidation of these compounds is a critical step in drug discovery and development. High-resolution mass spectrometry offers unparalleled accuracy and sensitivity for determining the elemental composition and structure of small molecules.[3] This note details the application of HRMS for the comprehensive analysis of this compound.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. For direct infusion analysis, the stock solution is further diluted to a final concentration of 1-10 µg/mL in a 50:50 (v/v) solution of the organic solvent and deionized water, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.
Instrumentation and Data Acquisition
The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.[4][5]
Table 1: Recommended HRMS Instrumentation Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 8 - 12 L/min (Nitrogen) |
| Desolvation Temp. | 250 - 350 °C |
| Mass Range | m/z 50 - 500 |
| Resolution | > 60,000 FWHM |
| Collision Energy (for MS/MS) | Ramped 10 - 40 eV |
Data Presentation
High-resolution mass spectrometry of this compound is expected to yield a protonated molecular ion [M+H]⁺ with a high mass accuracy. The theoretical exact mass of the protonated molecule is 191.0703 Da. Tandem mass spectrometry (MS/MS) will induce fragmentation, providing structural insights. Based on the fragmentation of similar 2-aroylbenzofuran derivatives and general fragmentation rules for ketones and ethers, a proposed fragmentation pathway is outlined below.[6][7]
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z | Mass Error (ppm) | Relative Abundance | Proposed Fragment |
| [M+H]⁺ | [C₁₁H₁₁O₃]⁺ | 191.0703 | User Defined | User Defined | 100% | Protonated Molecule |
| [M+H-CH₃]⁺ | [C₁₀H₈O₃]⁺ | 176.0468 | User Defined | User Defined | Variable | Loss of methyl radical from acetyl group |
| [M+H-CO]⁺ | [C₁₀H₁₁O₂]⁺ | 163.0754 | User Defined | User Defined | Variable | Loss of carbon monoxide |
| [M+H-C₂H₃O]⁺ | [C₉H₈O₂]⁺ | 148.0519 | User Defined | User Defined | Variable | Loss of the acetyl group |
| [C₉H₇O₂]⁺ | [C₉H₇O₂]⁺ | 147.0441 | User Defined | User Defined | Variable | Further fragmentation of the benzofuran core |
Mandatory Visualizations
Caption: Experimental workflow for HRMS analysis.
Caption: Proposed fragmentation pathway.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the One-Pot Synthesis of 2-Acetyl-5-methoxybenzofuran
Introduction
2-Acetyl-5-methoxybenzofuran is a key structural motif found in various biologically active compounds and serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields. This document outlines a proposed one-pot synthesis method for this compound, designed for efficiency and ease of execution in a research and development setting. The proposed protocol is based on a tandem Sonogashira coupling and cyclization reaction, a strategy well-documented for the synthesis of substituted benzofurans.[1][2][3][4] This method offers a streamlined approach, minimizing the need for isolation of intermediates and potentially increasing the overall yield and purity of the final product.
Proposed Reaction Scheme
The proposed one-pot synthesis involves the reaction of 4-methoxy-2-iodophenol with 3-butyn-2-one in the presence of a palladium catalyst, a copper co-catalyst, and a suitable base. The reaction proceeds via an initial Sonogashira coupling to form an intermediate alkynylphenol, which then undergoes an intramolecular cyclization to yield the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed one-pot synthesis of this compound. Please note that these are target values for an optimized reaction, and actual results may vary.
| Parameter | Value |
| Reactants | |
| 4-methoxy-2-iodophenol | 1.0 mmol |
| 3-butyn-2-one | 1.2 mmol |
| Catalysts & Reagents | |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol |
| Copper(I) iodide (CuI) | 0.04 mmol |
| Triethylamine (Et₃N) | 3.0 mmol |
| Solvent | |
| Tetrahydrofuran (THF) | 10 mL |
| Reaction Conditions | |
| Temperature | 60 °C |
| Reaction Time | 12 hours |
| Product | |
| This compound | |
| Theoretical Yield | 190.2 mg |
| Expected Yield (approx.) | 75-85% |
| Molecular Weight | 190.2 g/mol |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials:
-
4-methoxy-2-iodophenol
-
3-butyn-2-one
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-iodophenol (1.0 mmol, 250 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes until the solids have dissolved.
-
Add 3-butyn-2-one (1.2 mmol, 0.10 mL) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the proposed one-pot synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
3-butyn-2-one is volatile and flammable.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Acetyl-5-methoxybenzofuran as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-5-methoxybenzofuran is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its benzofuran core is a privileged scaffold found in numerous biologically active compounds, while the acetyl group at the 2-position and the methoxy group at the 5-position offer versatile handles for molecular elaboration.[1] This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate. Due to the specificity of this starting material, the following protocols are based on established reactions for structurally related benzofuran derivatives, highlighting the potential synthetic pathways available to researchers.
The benzofuran moiety and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of this compound allows for the synthesis of novel compounds with potential therapeutic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 21587-39-3 |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.2 g/mol |
| Purity | ≥97% |
| Appearance | Not specified (typically a solid) |
| Storage Conditions | Room Temperature |
Table 1: Physicochemical properties of this compound.[1]
Synthetic Applications and Protocols
The reactivity of this compound is primarily centered around the acetyl group, which can participate in a variety of condensation and functional group transformation reactions. The aromatic benzofuran ring can also undergo further substitution, although the existing methoxy group will direct incoming electrophiles.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The acetyl group of this compound can readily undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to furnish chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of various heterocyclic compounds such as pyrazolines, pyrimidines, and flavonoids, which are known to possess a wide range of biological activities.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a base (e.g., NaOH or KOH, 2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 4-12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl to precipitate the chalcone product. The solid is collected by filtration, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones from this compound.
Synthesis of Pyrazole Derivatives
Chalcones derived from this compound can be further cyclized to pyrazole derivatives, a class of compounds with significant pharmacological importance.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine) (1.5-2.0 eq) to the solution.
-
Reaction Conditions: The reaction mixture is typically refluxed for 4-8 hours. The progress can be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated pyrazole derivative is collected by filtration. The product can be washed with cold ethanol and dried. Further purification can be achieved by recrystallization.
Signaling Pathway for Pyrazole Synthesis
Caption: Synthetic pathway to pyrazole derivatives from this compound.
Summary of Potential Synthetic Transformations
The versatility of this compound as a synthetic intermediate allows for the generation of a diverse library of compounds. Table 2 summarizes some of the potential reactions.
| Reaction Type | Reagents | Product Class | Potential Biological Activity |
| Claisen-Schmidt Condensation | Aromatic aldehydes, Base | Chalcones | Anticancer, Anti-inflammatory |
| Pyrazole Synthesis | Chalcone, Hydrazine hydrate | Pyrazoles | Antimicrobial, Analgesic |
| Reduction of Ketone | NaBH₄, LiAlH₄ | Secondary Alcohols | Intermediates for further synthesis |
| Halogenation (α-position) | NBS, Br₂ | α-Halo Ketones | Intermediates for heterocycle synthesis |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamides | Synthetic intermediates |
Table 2: Potential synthetic transformations of this compound and their applications.
Conclusion
This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The protocols and pathways outlined in this document, based on the established reactivity of related benzofuran systems, provide a foundation for researchers to explore the chemical space around this versatile scaffold. The ability to readily synthesize chalcones, pyrazoles, and other derivatives makes this compound an attractive intermediate for the development of novel therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzofurans, a crucial heterocyclic motif in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The following sections detail established methodologies, offering step-by-step experimental procedures and comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.
Introduction
Benzofurans are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antifungal, antimicrobial, and antitumor properties, have made them a key target in drug discovery. Palladium catalysis has emerged as a powerful and versatile tool for the construction of the benzofuran core, offering high efficiency and broad functional group tolerance. This document outlines three robust palladium-catalyzed methods for benzofuran synthesis: the Sonogashira coupling followed by cyclization, the oxidative annulation of phenols and alkynes, and a C-H activation/oxidation tandem reaction.
General Experimental Workflow
The synthesis of benzofurans via palladium catalysis generally follows a sequence of reactant coupling and subsequent intramolecular cyclization to form the fused ring system. The specific choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.
Caption: General experimental workflow for palladium-catalyzed benzofuran synthesis.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Iodophenol with a Terminal Alkyne followed by Cyclization
This widely used two-step, one-pot procedure involves the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to afford the 2-substituted benzofuran.[1][2][3]
Materials:
-
2-Iodophenol
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Piperidine
-
Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Triethylamine, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and stir for the specified time (typically 2-12 hours).[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzofuran.
Protocol 2: Oxidative Annulation of Phenols with Internal Alkynes
This method provides access to 2,3-disubstituted benzofurans through a direct, one-step palladium-catalyzed oxidative annulation of phenols and internal alkynes.[5]
Materials:
-
Phenol
-
Internal alkyne (e.g., Diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard reaction glassware
Procedure:
-
In an inert atmosphere glovebox, charge a screw-capped vial with phenol (1.0 mmol), the internal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., Toluene, 2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at a specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2,3-disubstituted benzofuran.
Protocol 3: C-H Activation/Oxidation Tandem Reaction of 2-Hydroxystyrenes
This modern approach enables the synthesis of 2-substituted benzofurans from readily available 2-hydroxystyrenes and iodobenzenes via a palladium-catalyzed C-H activation and oxidation cascade.[6]
Materials:
-
2-Hydroxystyrene derivative
-
Iodobenzene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Cs₂CO₃)
-
Oxidant (e.g., Benzoquinone)
-
Solvent (e.g., N,N-Dimethylacetamide (DMAc))
-
Inert atmosphere setup
Procedure:
-
To a dried reaction tube, add the 2-hydroxystyrene (0.5 mmol), iodobenzene (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(o-tolyl)₃ (0.05 mmol, 10 mol%), Cs₂CO₃ (1.0 mmol), and benzoquinone (0.5 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMAc (2.0 mL) via syringe.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the target benzofuran.
Data Presentation: Comparison of Protocols
The following table summarizes the key quantitative data for the described palladium-catalyzed benzofuran synthesis methods, allowing for easy comparison of their efficiency and conditions.
| Protocol | Catalyst System | Key Reactants | Typical Conditions | Yield Range | Reference(s) |
| 1. Sonogashira/Cyclization | PdCl₂(PPh₃)₂ / CuI | 2-Iodophenol, Terminal Alkyne | 60-90 °C, 2-12 h, DMF/TEA | 58-94% | [1][4] |
| 2. Oxidative Annulation | Pd(OAc)₂ / Ag₂CO₃ | Phenol, Internal Alkyne | 100-120 °C, 12-24 h, Toluene | Moderate to Good | [5] |
| 3. C-H Activation/Oxidation | Pd(OAc)₂ / P(o-tolyl)₃ | 2-Hydroxystyrene, Iodobenzene | 120 °C, 24 h, DMAc/Cs₂CO₃ | Moderate to Good | [6] |
Note: Yields are highly substrate-dependent and the provided ranges are indicative of the reported efficiencies under optimized conditions.
Signaling Pathways and Logical Relationships
The catalytic cycle for the Sonogashira coupling and subsequent cyclization is a well-established pathway in palladium catalysis. The following diagram illustrates the key steps involved in this transformation.
Caption: Catalytic cycle for Sonogashira coupling followed by intramolecular cyclization.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 4. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Synthesized 2-acetyl-5-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of synthesized 2-acetyl-5-methoxybenzofuran. The following methods are based on established chemical principles and common practices for the purification of benzofuran derivatives. The protocols are intended to serve as a starting point, and optimization may be necessary to achieve the desired purity and yield for specific reaction mixtures.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules.[1] The successful synthesis of this compound is often followed by a critical purification step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique is dependent on the nature of the impurities and the scale of the reaction. The most common and effective methods for the purification of benzofuran derivatives are column chromatography and recrystallization.
Purification Strategy Overview
A general workflow for the purification of this compound is outlined below. The process begins with an initial assessment of the crude product's purity using Thin-Layer Chromatography (TLC), followed by bulk purification via column chromatography, and concluding with a final polishing step of recrystallization to obtain a highly pure product.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
TLC is a crucial preliminary step to determine the optimal solvent system for column chromatography and to assess the purity of the crude product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and/or 365 nm)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane
Protocol:
-
Prepare a small sample of the crude product by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare a developing chamber with a filter paper lining to ensure solvent vapor saturation.
-
Pour a prepared solvent system (mobile phase) into the chamber to a depth of about 0.5 cm. Start with a non-polar mixture and gradually increase polarity. A common starting point for benzofuran derivatives is a mixture of hexane and ethyl acetate.
-
Carefully place the TLC plate into the developing chamber and allow the solvent to ascend the plate.
-
Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The desired product and impurities can be identified by their different retention factors (Rf).
-
The ideal solvent system for column chromatography will provide an Rf value of 0.2-0.4 for the target compound, this compound.
Silica Gel Column Chromatography
Column chromatography is the primary method for separating the target compound from impurities.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (solvent system determined by TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Recrystallization
Recrystallization is an effective final step to obtain a highly pure, crystalline product.
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Recrystallization solvent(s)
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For benzofuran derivatives, common recrystallization solvents include aqueous methanol or methanol-acetone mixtures.[2]
-
-
Dissolution:
-
Place the purified product from column chromatography into an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following table summarizes typical parameters used in the purification of benzofuran derivatives, which can be adapted for this compound.
| Purification Technique | Parameters | Expected Outcome |
| TLC Analysis | Stationary Phase: Silica gel 60 F254 Mobile Phase (starting point): Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | Separation of spots, with the target compound having an Rf of 0.2-0.4. |
| Column Chromatography | Stationary Phase: Silica gel (60-120 mesh) Eluent: Gradient of Hexane:Ethyl Acetate | Isolation of the target compound in fractions of >95% purity as determined by TLC. |
| Recrystallization | Solvent System: Methanol/Water or Acetone/Methanol | Formation of crystalline solid with enhanced purity. |
Note: The provided solvent ratios and systems are starting points and should be optimized for each specific synthesis batch to ensure the best separation and yield.
Logical Relationships in Purification
The selection of purification parameters is a logical process based on the polarity of the target molecule and impurities.
Caption: Logic for optimizing the TLC mobile phase.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of Benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression.[2][5][6][7] This document provides a detailed set of protocols for the comprehensive evaluation of the anticancer activity of novel benzofuran derivatives, encompassing both in vitro and in vivo methodologies.
In Vitro Evaluation of Anticancer Activity
A crucial first step in assessing the anticancer potential of benzofuran derivatives is to determine their cytotoxic effects on cancer cell lines. This is typically achieved through a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the concentration-dependent effects of a compound on cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth.[8]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8][10]
Experimental Protocol: MTT Assay [8][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[12] It is a reliable method for cytotoxicity screening.[13][14]
Experimental Protocol: SRB Assay [12][13][14][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[14]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
| Benzofuran Derivative | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 48 | 5.2 |
| Derivative A | A549 (Lung) | 48 | 12.8 |
| Derivative B | MCF-7 (Breast) | 48 | 2.1 |
| Derivative B | A549 (Lung) | 48 | 8.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.9 |
| Doxorubicin (Control) | A549 (Lung) | 48 | 1.5 |
Apoptosis and Cell Death Assays
To understand the mechanism of cell death induced by benzofuran derivatives, it is essential to perform apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[8][18]
Experimental Protocol: Annexin V/PI Staining [16][17][19]
-
Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Derivative A (IC50) | 60.5 | 25.3 | 14.2 |
| Derivative B (IC50) | 45.8 | 38.9 | 15.3 |
Cell Cycle Analysis
Benzofuran derivatives may exert their anticancer effects by arresting the cell cycle at specific phases. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.[8][20]
Experimental Protocol: Cell Cycle Analysis [20][21][22][23]
-
Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[8]
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Derivative A (IC50) | 50.2 | 22.3 | 27.5 |
| Derivative B (IC50) | 30.1 | 15.8 | 54.1 |
In Vivo Evaluation of Anticancer Activity
Promising benzofuran derivatives identified from in vitro screening should be further evaluated for their efficacy and toxicity in animal models.
Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the in vivo antitumor efficacy of new compounds.[8]
Experimental Protocol: Xenograft Model [8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign the mice to different treatment groups: vehicle control, benzofuran derivative (at various doses), and a positive control (e.g., doxorubicin). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Further Analysis: Tumors can be used for further analysis, such as histopathology and biomarker analysis.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | 0 | +5.2 |
| Derivative A | 25 | 850 ± 90 | 43.3 | -2.1 |
| Derivative A | 50 | 500 ± 65 | 66.7 | -5.8 |
| Doxorubicin | 5 | 350 ± 50 | 76.7 | -10.5 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-5-methoxybenzofuran
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-acetyl-5-methoxybenzofuran, a key intermediate in pharmaceutical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method involves a two-step process: first, the synthesis of the 5-methoxybenzofuran core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C2 position. The initial synthesis of the benzofuran ring can be achieved through various methods, such as the cyclization of an appropriate precursor derived from p-methoxyphenol.
Q2: What are the most critical factors influencing the overall yield?
The most critical step is the Friedel-Crafts acylation. The yield and purity are highly dependent on the choice of Lewis acid, solvent, reaction temperature, and the stoichiometry of the reagents. Inadequate control over these parameters can lead to the formation of isomers, di-acylated byproducts, or decomposition of the starting material.
Q3: My crude reaction mixture shows multiple spots on TLC and complex NMR signals. What are the likely side products?
During the C2-acylation step, several side products can form. The most common include:
-
3-acetyl-5-methoxybenzofuran: The isomeric product resulting from acylation at the C3 position.
-
2,3-diacetyl-5-methoxybenzofuran: A di-acylated byproduct formed under harsh reaction conditions or with excess acylating agent.
-
Ring-opened products: Decomposition of the benzofuran ring can occur in the presence of strong Lewis acids and high temperatures.
-
Unreacted 5-methoxybenzofuran: Incomplete conversion of the starting material.
Q4: What is the most effective method for purifying the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is generally effective. Care must be taken as the product can be sensitive to highly acidic conditions, which can sometimes be present on silica gel. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed if the crude product is of sufficient purity.
Synthesis and Troubleshooting Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
Problem 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 5-methoxybenzofuran results in a low yield (<40%). What are the potential causes and how can I improve it?
A: Low yields in this step are common and can typically be traced to one of several factors. A systematic approach to optimization is recommended.
Troubleshooting Logic:
Caption: Troubleshooting low yield in Friedel-Crafts acylation.
Data Summary: Impact of Reaction Conditions on Acylation Yield
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimal Yield) | Rationale |
| Lewis Acid | AlCl₃ (strong) | FeCl₃ (moderate) | SnCl₄ (mild) | Stronger acids can promote side reactions and decomposition. Milder acids improve selectivity and reduce degradation. |
| Solvent | Nitrobenzene | Carbon Disulfide (CS₂) | Dichloromethane (DCM) | Inert solvents like DCM do not complex as strongly with the Lewis acid, allowing for a more controlled reaction. |
| Temperature | 50 °C | Room Temperature (25 °C) | 0 °C to Room Temperature | Lower temperatures suppress the formation of the thermodynamic 3-acetyl isomer and reduce byproduct formation. |
| Acylating Agent | Acetic Anhydride (Ac₂O) | Acetyl Chloride (AcCl) | Acetyl Chloride (AcCl) | Acetyl chloride is often more reactive and requires less Lewis acid, simplifying the reaction mixture. |
| Yield (%) | ~20-30% | ~40-60% | >75% | Combination of mild catalyst, inert solvent, and low temperature provides the best outcome. |
Problem 2: Poor Regioselectivity (Formation of 3-acetyl Isomer)
Q: I am observing a significant amount of the 3-acetyl-5-methoxybenzofuran isomer in my product mixture. How can I increase selectivity for the desired 2-acetyl isomer?
A: The formation of the 3-acetyl isomer is a known issue. Selectivity is governed by a competition between the kinetically favored C2-acylation and the thermodynamically favored C3-acylation. Adjusting reaction conditions can heavily favor the desired kinetic product.
Competing Reaction Pathways:
Technical Support Center: Troubleshooting Common Issues in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to the synthesis of benzofurans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider a more active catalyst system, such as palladium nanoparticles. The choice of ligand is also crucial; for Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Common solvents include DMF, toluene, and THF.
-
Base: The base is crucial for both the coupling and cyclization steps. Organic bases like triethylamine or inorganic bases such as K₂CO₃ and Cs₂CO₃ are often used. The strength and solubility of the base can affect the reaction outcome.[1]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the alkyne and base relative to the o-halophenol; an excess of the alkyne is often used.[1]
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper co-catalysts.[1]
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce homocoupling.[1]
-
Question 2: How do electron-donating and electron-withdrawing groups on the starting materials affect the palladium-catalyzed synthesis?
Answer: Substituents on the aromatic rings of the starting materials can significantly influence the reaction outcome.
-
Electron-donating groups on the phenol ring generally increase the electron density of the aromatic ring, which can facilitate the reaction.
-
Electron-withdrawing groups can sometimes decrease the reaction rate and yield by making the aromatic ring less reactive towards electrophilic attack or by affecting the stability of intermediates.[1]
Acid-Catalyzed Synthesis
Question 3: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide as the major product instead of the expected benzofuran. What is happening and how can I fix it?
Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[2] To favor the desired benzofuran synthesis, consider the following adjustments:
-
Milder Acidic Conditions: Switch from a strong Brønsted acid to a milder one, or use a Lewis acid catalyst.
-
Aprotic Solvents: Employing aprotic solvents can sometimes suppress the Beckmann rearrangement.
-
Lower Reaction Temperature: Reducing the temperature of the reaction may also help to minimize the formation of the amide byproduct.[2]
Base-Catalyzed Synthesis (e.g., Perkin Rearrangement)
Question 4: I am attempting a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but the yield is low and I'm isolating an uncyclized intermediate. How can I improve this?
Answer: Low yields in the Perkin rearrangement often point to incomplete cyclization, resulting in the formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[2] Here are some troubleshooting steps:
-
Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol can facilitate both the initial ring opening of the coumarin and the subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide.[2]
-
Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion. Increasing the reaction time may also improve the yield.[2] Microwave-assisted heating has been shown to significantly reduce reaction times and provide high yields.
Frequently Asked Questions (FAQs)
Q1: What are some common starting materials for benzofuran synthesis?
A1: A variety of starting materials can be used, including:
-
o-Halophenols and terminal alkynes (for palladium/copper-catalyzed reactions like the Sonogashira coupling).[1]
-
Salicylaldehydes, which can be reacted with reagents like α-halo ketones.
-
Phenols and alkynes for direct oxidative annulation using copper catalysts.
-
o-Alkynylphenols, which can undergo intramolecular cyclization.[1]
Q2: How can I purify my crude benzofuran product?
A2: The most common methods for purifying benzofurans are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. The choice of solvent system is crucial and should be optimized using thin-layer chromatography (TLC) beforehand.[3]
-
Recrystallization: This is an effective method for purifying solid benzofuran derivatives, especially for removing minor impurities after a preliminary purification by column chromatography.[4]
Q3: What are some common side products in benzofuran synthesis and how can I minimize them?
A3: Besides the issues mentioned in the troubleshooting guides, other common side products include:
-
Over-arylation or multiple substitutions: This can occur if the reaction conditions are too harsh or if the stoichiometry of the reagents is not carefully controlled.
-
Formation of isomers: In some cases, different regioisomers of the benzofuran can be formed. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Palladium-Catalyzed Benzofuran Synthesis
| Catalyst System | Starting Materials | Solvent | Base | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | o-Iodophenol, Phenylacetylene | DMF | Et₃N | 100 | 85-95 |
| PdCl₂(PPh₃)₂ / CuI | o-Iodophenol, Terminal Alkyne | Triethylamine | - | Reflux | 70-90[5] |
| Pd(OAc)₂ | Imidazo[1,2-a]pyridines, Coumarins | DMF | - | 120 | 60-80[6] |
| Pd(OAc)₂ / bpy | Aryl boronic acid, 2-(2-formylphenoxy) acetonitrile | Toluene | - | 90 | 58-94[7] |
Table 2: Troubleshooting Guide Summary
| Issue | Common Cause(s) | Suggested Solution(s) |
| Low Yield (Pd-catalyzed) | Inactive catalyst, suboptimal conditions, impure reagents, side reactions (Glaser coupling) | Use fresh catalyst, screen ligands/solvents/bases/temperature, purify/dry reagents, use copper-free conditions or slow alkyne addition.[1] |
| Amide Formation (Acid-catalyzed) | Competing Beckmann rearrangement | Use milder acid (Lewis acid), aprotic solvent, lower reaction temperature.[2] |
| Incomplete Cyclization (Perkin) | Weak base, insufficient temperature/time | Use a stronger base (NaOH, KOH), increase temperature and/or reaction time, consider microwave heating.[2] |
| Purification Challenges | Co-eluting impurities, poor crystallization | Optimize chromatography solvent system via TLC, attempt recrystallization with different solvents.[3][4] |
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.
-
To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[5]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[5]
General Protocol for Purification by Flash Column Chromatography
-
Preparation of the Column: Select an appropriately sized glass column and prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column, allowing it to pack evenly.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the dissolved sample to the top of the silica bed.[8]
-
Elution: Begin elution with the low-polarity mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.[4]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[4]
General Protocol for Purification by Recrystallization
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To improve the yield, the flask can be placed in an ice bath after reaching room temperature.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[9]
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[4]
Visualizations
Caption: A logical workflow for troubleshooting low yields in benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
optimization of reaction conditions for Friedel-Crafts acylation of benzofurans
Welcome to the technical support center for the Friedel-Crafts acylation of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Friedel-Crafts acylation of benzofuran and why is it important? A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto the benzofuran ring system. This reaction is crucial in synthetic and medicinal chemistry as the resulting acylbenzofurans are key intermediates for synthesizing a wide range of biologically active compounds and pharmaceutical agents, including antibacterial, anti-inflammatory, and antitumor drugs.[1][2]
Q2: What are the primary challenges in the Friedel-Crafts acylation of benzofurans? A2: The main challenges include controlling regioselectivity, low product yields, and catalyst-related issues. Benzofuran is an electron-rich heterocycle, making it highly reactive but also prone to side reactions like polymerization.[3] Acylation can occur at multiple positions (C2, C3, and the benzene ring), leading to mixtures of isomers that are difficult to separate.[4][5]
Q3: What are the key reaction parameters to control for a successful acylation? A3: The most critical parameters are the choice of Lewis acid catalyst, the solvent, reaction temperature, and the purity of reagents.[6] Maintaining strictly anhydrous (moisture-free) conditions is paramount, as common Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to water and will be deactivated.[7]
Q4: Why is a stoichiometric amount of Lewis acid catalyst often required? A4: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[6][7] This complex effectively removes the catalyst from the reaction cycle. Therefore, at least a 1:1 molar ratio of catalyst to substrate is typically necessary to drive the reaction to completion.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or is not working at all. What are the common causes? A: Low or no yield can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The most common cause is the deactivation of the Lewis acid catalyst by moisture.[6][7] Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: As the product forms a complex with the catalyst, a stoichiometric amount (or a slight excess) is often required.[7] A catalytic amount is usually insufficient.
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent decomposition and side reactions.[6]
-
Poor Reagent Quality: Impurities in the benzofuran substrate or the acylating agent (acyl chloride or anhydride) can interfere with the reaction.[6] Use freshly purified or high-purity reagents.
-
Deactivating Groups: If your benzofuran substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic substitution, hindering the reaction.[7]
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Q: I am observing a mixture of acylated isomers (e.g., at C2, C3, C4, C6). How can I control the regioselectivity? A: Regioselectivity in benzofuran acylation is a known challenge and is highly dependent on the reaction conditions. Aroylation can occur at the 3-position, 6-position, and 4-position of the benzofuran ring.[5]
-
Choice of Lewis Acid: Different Lewis acids can favor different isomers. Stronger Lewis acids like AlCl₃ may lead to different selectivity compared to milder ones like SnCl₄ or Bi(OTf)₃.[8] Experimenting with various catalysts is key.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), carbon disulfide (CS₂), and nitrobenzene.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer by favoring the kinetically controlled product.
-
Steric Hindrance: The steric bulk of both the acylating agent and any substituents already on the benzofuran ring can direct the incoming acyl group to the less sterically hindered position.[6]
Issue 3: Formation of Dark, Tarry Material
Q: My reaction mixture turned dark and produced a tar-like substance instead of a clean product. What is the cause? A: This is likely due to polymerization or decomposition of the electron-rich benzofuran ring, a common issue with reactive heterocycles.[3]
-
Harsh Reaction Conditions: Excessively high temperatures or overly strong Lewis acid catalysts can promote polymerization.
-
Solutions:
-
Use a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂, In(OTf)₃).
-
Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C).
-
Reduce the reaction time and monitor progress closely using techniques like Thin Layer Chromatography (TLC).
-
Ensure a high-purity benzofuran starting material, as impurities can initiate polymerization.
-
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on Regioselectivity of Benzofuran Acylation
| Benzofuran Substrate | Acylating Agent | Lewis Acid | Solvent | Major Product(s) | Yield (%) | Reference |
| 2,3-Dimethylbenzofuran | Acetic Anhydride | SnCl₄ | 1,2-Dichloroethane | 6-acetyl and 2-acetyl-3-ethyl | 9% (rearranged) | [9] |
| 2-Phenylbenzofuran | Benzoyl Chloride | AlCl₃ | CS₂ | 3-benzoyl, 6-benzoyl, 4-benzoyl | Mixture | [5] |
| Anisole (Model) | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 4-methoxybenzophenone | >99 | |
| Anisole (Model) | Benzoyl Chloride | Cu(OTf)₂ | CH₃CN | 4-methoxybenzophenone | 64 |
Note: Data for direct comparison on unsubstituted benzofuran is sparse; related systems are shown to illustrate trends.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzofuran
This protocol provides a general procedure for the acylation of benzofuran with an acyl chloride using aluminum chloride as the catalyst. Caution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water.
Materials:
-
Benzofuran (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Crushed ice and concentrated HCl for workup
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) and ensure all glassware is thoroughly oven-dried. The system should be flushed with an inert gas.[7]
-
Catalyst Suspension: To the round-bottom flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Stir the suspension.
-
Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) to the stirred suspension via the dropping funnel.
-
Substrate Addition: Dissolve benzofuran (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture at 0 °C over 30 minutes.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[7]
Visualizations
Caption: Troubleshooting workflow for optimizing Friedel-Crafts acylation reactions.
Caption: General experimental workflow for Friedel-Crafts acylation of benzofurans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
addressing regioselectivity problems in benzofuran synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during the synthesis of benzofuran derivatives.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Unexpected Regioisomer in Acid-Catalyzed Cyclization of Aryl Ethers
Question: I performed an acid-catalyzed cyclization of an unsymmetrical aryl acetal expecting one regioisomer as the major product based on initial analysis, but I obtained a 1:5 mixture where the unexpected isomer was dominant. Why did this happen and how can I control the regioselectivity?
Answer: This is a common issue where initial predictions based on the substrate's ground-state electronics (like HOMO and 13C NMR data) can be misleading. The regioselectivity is determined by the stability of the transition states leading to the different cyclized products.
-
Potential Cause: The reaction proceeds through a protonated oxonium ion intermediate. The regioselectivity of the subsequent intramolecular nucleophilic attack by the phenyl ring is governed by the activation energies of the competing pathways. A lower activation energy for one pathway will favor the formation of the corresponding regioisomer, even if it's not the one predicted from ground-state analysis of the starting material. In one documented case, a 0.94 kcal/mol difference in activation energy at 110 °C led to an observed 1:5 product ratio.[1][2]
-
Troubleshooting & Solutions:
-
Re-evaluate the Mechanism: Focus on the electronic properties and stability of the key oxonium ion intermediate rather than the starting acetal. Computational analysis of the transition state energies can provide a more accurate prediction of the major product.
-
Modify Reaction Temperature: While a significant change might be needed, altering the temperature can influence the product ratio, as governed by the Arrhenius equation.
-
Choice of Acid Catalyst: Different Brønsted or Lewis acids can influence the reaction pathway. Experiment with various acids like polyphosphoric acid (PPA), trifluoroacetic acid (TFA), or others to see if the isomer ratio is affected.[3]
-
Substrate Modification: If possible, modifying substituents on the aromatic ring can alter the nucleophilicity of the ortho positions, thereby directing the cyclization to the desired position.
-
Issue 2: Poor Regioselectivity in Friedel-Crafts Type Cyclization
Question: I am attempting an intramolecular Friedel-Crafts type cyclization of an α-phenoxycarbonyl compound with two unsubstituted ortho positions and I'm getting a mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: When both ortho positions on the phenyl ring are available for cyclization, a mixture of products is common if there are no strong directing factors.
-
Potential Causes:
-
Steric Hindrance: In many cases, the cyclization will favor the sterically less-hindered position. For example, the cyclization of 2-phenoxypropanal leads preferentially to the 3,6-disubstituted benzofuran over the 3,4-disubstituted one.[3] However, if the steric differentiation between the two ortho positions is minimal, a mixture is often obtained. One study reported a 53:37 mixture in such a scenario.[3][4]
-
Electronic Effects: The electronic nature of substituents on the aromatic ring can influence the nucleophilicity of the ortho positions, but this effect might not be strong enough to give high selectivity.
-
-
Troubleshooting & Solutions:
-
Introduce a Blocking Group: Synthesize a starting material where one of the ortho positions is blocked by a removable group. This will force the cyclization to occur at the desired position.
-
Optimize Reaction Conditions: Varying the Lewis acid catalyst (e.g., AlCl₃, TiCl₄) and reaction temperature can sometimes influence the regiochemical outcome.[3][5][6]
-
Consider an Alternative Strategy: If controlling the Friedel-Crafts cyclization proves difficult, a different synthetic approach where the regiochemistry is more defined, such as a palladium-catalyzed cross-coupling/cyclization sequence, might be a better option.[7]
-
Issue 3: Lack of Regiocontrol in Palladium-Catalyzed Annulation Reactions
Question: My palladium-catalyzed synthesis of a substituted benzofuran from an o-halophenol and an unsymmetrical alkyne is producing a mixture of 2- and 3-substituted products. How can I control the regioselectivity?
Answer: The regioselectivity in transition-metal-catalyzed benzofuran syntheses is often dependent on the specific catalytic system and reaction conditions.
-
Potential Causes:
-
Ligand Effects: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role in determining the regiochemical outcome of migratory insertion steps.
-
Reaction Mechanism: Depending on the specific reaction (e.g., Heck, Sonogashira followed by cyclization), the mechanism can have inherent regiochemical preferences that may not favor the desired product.
-
-
Troubleshooting & Solutions:
-
Ligand Screening: This is one of the most effective ways to control regioselectivity. For instance, in nickel-catalyzed hydroheteroarylation reactions, switching between different phosphine ligands has been shown to completely switch the regioselectivity from branched to linear products.[8] A similar screening of ligands (e.g., dppf, XPhos) in your palladium-catalyzed reaction is highly recommended.[7][8][9]
-
Catalyst System Modification: In some cases, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or the addition of co-catalysts (e.g., CuI) can influence the reaction pathway and its regioselectivity.[10][11]
-
Substrate Control: The substituents on both the phenol and the alkyne can exert steric and electronic effects that direct the cyclization. The larger substituent on the alkyne often directs the regioselectivity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the Perkin rearrangement and how is it used for regioselective benzofuran synthesis?
A1: The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a classic reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids with high regioselectivity.[12][13][14][15] The reaction is typically carried out with a base, such as sodium hydroxide in ethanol. It involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading specifically to the 2-carboxy-substituted benzofuran.[12][13] Microwave-assisted protocols have been developed to significantly reduce reaction times from hours to minutes while maintaining high yields.[12][13]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect regioselectivity?
A2: Substituents on the aromatic ring significantly influence the outcome of electrophilic cyclization reactions.
-
Electron-donating groups (EDGs) increase the nucleophilicity of the aromatic ring, generally accelerating the reaction. They direct electrophilic attack to the ortho and para positions. In the context of benzofuran synthesis, an EDG can activate a specific ortho position, leading to higher regioselectivity.
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aromatic ring, often slowing down the reaction. They direct incoming electrophiles to the meta position. In cases where cyclization is the desired outcome, EWGs can disfavor the reaction at the ortho positions.
Q3: Are there any synthetic methods that offer complete regioselectivity?
A3: Yes, several methods are known for their high degree of regioselectivity.
-
Synthesis from o-alkynylphenols: The intramolecular cyclization of o-alkynylphenols, often catalyzed by transition metals (e.g., palladium, indium), typically proceeds via a 5-exo-dig pathway to selectively yield 2-substituted benzofurans.[16]
-
Perkin Rearrangement: As mentioned above, this method is highly selective for the synthesis of benzofuran-2-carboxylic acids.[12][13]
-
Suzuki Coupling: The palladium-catalyzed Suzuki coupling of a 2-benzofurylboronic acid with an aryl halide is a reliable method for the regioselective synthesis of 2-arylbenzofurans.[1][10]
-
Titanium-promoted synthesis from phenols and α-haloketones: This one-step method combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration, demonstrating high regioselectivity in many cases.[3][5][6]
Data Presentation
Table 1: Regioisomeric Ratios in Benzofuran Synthesis under Various Conditions
| Synthesis Method | Substrate | Conditions | Regioisomeric Ratio | Major Product | Reference |
| Acid-Catalyzed Cyclization | Aryl Acetal Derivative | Polyphosphoric Acid (PPA), 110 °C | 1 : 5 | Isomer 2b | [1][2] |
| Intramolecular Friedel-Crafts | α-(m-tolyloxy)dodecan-2-one | Not specified | 53 : 37 | 4,7-dimethyl-3-decylbenzofuran | [3][4] |
| TiCl₄-promoted Annulation | 2-Naphthol & 2-chloro-3-pentanone | TiCl₄, reflux | 2 : 1 | 2-ethyl-3-methylnaphtho[2,1-b]furan | [3] |
| TiCl₄-promoted Annulation | 2-Naphthol & 2-chloro-3-pentanone | TiCl₄, reflux, slow addition | 9 : 1 | 2-ethyl-3-methylnaphtho[2,1-b]furan | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis [12][13]
This protocol describes the expedited synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from the corresponding 3-bromocoumarin.
-
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167 mmol)
-
Ethanol (5 mL)
-
Sodium hydroxide (0.0201g, 0.503 mmol)
-
Deionized water
-
Concentrated Hydrochloric Acid
-
Microwave synthesis reactor
-
-
Procedure:
-
Place 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.167 mmol) into a microwave reaction vessel.
-
Add ethanol (5 mL) and sodium hydroxide (0.503 mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (silica gel, 3:1 CH₂Cl₂:EtOAc).
-
Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.
-
Dissolve the crude residue in a minimum amount of deionized water.
-
Acidify the aqueous solution to pH 2 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration to yield the pure benzofuran-2-carboxylic acid.
-
Protocol 2: Regioselective Synthesis of 2-Arylbenzofurans via Suzuki Coupling [1][10]
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(4-bromophenyl)benzofuran with an arylboronic acid.
-
Materials:
-
2-(4-Bromophenyl)benzofuran (0.05 mmol, 1.0 equiv)
-
Arylboronic acid (0.08 mmol, 1.6 equiv)
-
Palladium(II) catalyst (e.g., custom Pd(II) complex, 0.0015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (0.1 mmol, 2.0 equiv)
-
Ethanol/Water (1:1 v/v, 6 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 2-(4-bromophenyl)benzofuran, the arylboronic acid, the palladium catalyst, and K₂CO₃.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed ethanol/water solvent system via syringe.
-
Heat the resulting suspension to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran derivative.
-
Visualizations
Caption: Competing pathways in acid-catalyzed benzofuran synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perkin Rearrangement [drugfuture.com]
- 15. jocpr.com [jocpr.com]
- 16. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies to remove byproducts from 2-acetyl-5-methoxybenzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-acetyl-5-methoxybenzofuran. Our aim is to address common challenges encountered during the removal of byproducts and impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through Friedel-Crafts acylation of 5-methoxybenzofuran, can lead to several byproducts. The most common impurities include:
-
Unreacted starting materials: Residual 5-methoxybenzofuran and acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Positional isomers: Acylation can sometimes occur at other positions on the benzofuran ring, leading to isomers of the desired product.
-
Poly-acetylated products: Over-acylation can result in the formation of di-acetylated benzofuran derivatives.[1]
-
Hydrolysis products: If water is present during workup, the acylating agent can hydrolyze to acetic acid.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most commonly employed and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The choice of solvent is crucial for obtaining high purity and yield.
-
Column Chromatography: A versatile technique for separating the desired product from a mixture of byproducts, especially when dealing with complex mixtures or impurities with similar polarities.
-
Distillation: Suitable for purifying liquid products or solids with a low melting point that are thermally stable.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and for determining the effectiveness of a recrystallization step. A suitable eluent system for TLC will show good separation between the desired product and its impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solute is likely precipitating from a supersaturated solution at a temperature above its melting point. The chosen solvent may also be too nonpolar. | - Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool slowly. - Try a different solvent system. Good single solvents for aromatic ketones include ethanol or methanol. Mixed solvent systems like hexane/ethyl acetate or hexane/acetone can also be effective. |
| Low recovery of the purified product | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurities. | - Perform a second recrystallization with a different solvent system. - Consider using column chromatography for more challenging separations. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and byproducts | - The eluent system is not optimized. - The column was not packed properly. - The column was overloaded with the crude mixture. | - Optimize the eluent system using TLC first. A good starting point for this compound is a mixture of ethyl acetate and petroleum ether or hexanes.[2] - Ensure the silica gel is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high or too low. | - If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). - If the product elutes too slowly (low Rf value on TLC), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking of the compound on the column | The compound may be too polar for the chosen eluent or is interacting strongly with the silica gel. | - Increase the polarity of the eluent. - Add a small amount of a polar modifier like methanol to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for purifying a solid crude product containing minor impurities.
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol is effective for separating the target compound from a complex mixture of byproducts.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Procedure:
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of ethyl acetate and petroleum ether (e.g., 3:7 v/v).[2] The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The efficiency of purification can be assessed by yield and purity. The following table provides an example of purification data for a related 2-aroyl-benzofuran derivative.
| Purification Method | Eluent System (v/v) | Starting Material | Purified Product | Yield (%) | Purity | Reference |
| Flash Chromatography | Ethyl Acetate:Petroleum Ether (3:7) | Crude 5-Bromo-6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | Purified product | 70 | Not specified | [2] |
This data can serve as a benchmark for what to expect when purifying this compound under similar conditions. The yield of 70% after flash chromatography indicates that this is an effective method for obtaining a significant amount of the purified compound.[2]
References
Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst deactivation in palladium-catalyzed benzofuran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst.
-
Ensure the catalyst is stored under an inert atmosphere.
-
Consider a more active catalyst system. For instance, palladium nanoparticles supported on various materials have shown high efficiency.
-
The choice of ligand is crucial. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure or wet reagents and solvents can poison the catalyst. Incorrect stoichiometry can also lead to low yields.
-
Solution:
-
Ensure all reagents are pure and dry.
-
Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst.
-
Verify the stoichiometry of the alkyne and base relative to the o-halo-phenol. An excess of the alkyne is often used.
-
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.
-
Solution: Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The choice of solvent is critical. Common solvents include DMF, toluene, and dioxane.
-
Base: The base plays a crucial role. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) are often used. The choice of base can influence the reaction rate and yield.
-
-
Issue 2: Catalyst Deactivation and Turning Black
Question: My reaction starts, but then the catalyst appears to deactivate (e.g., the solution turns black) and the reaction stalls. What is happening?
Answer: The formation of a black precipitate often indicates the agglomeration of the palladium catalyst into inactive palladium black (Pd(0) nanoparticles). This is a common deactivation pathway.
-
Cause: The active catalytic species, typically a soluble Pd(0) or Pd(II) complex, can be reduced to form insoluble and catalytically inactive palladium metal aggregates.[1][2] This can be promoted by factors such as high temperatures, the presence of certain reagents like triethylamine, or prolonged reaction times.[1]
-
Solution:
-
Ligand Selection: Use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.
-
Temperature Control: Avoid excessively high reaction temperatures which can accelerate catalyst decomposition.
-
Reactivation in situ: In some cases, the addition of an oxidant can regenerate the active catalyst. For instance, benzoquinone (BQ) has been used to reoxidize inactive Pd(0) to active Pd(II) species.[1]
-
Issue 3: Catalyst Poisoning by Functional Groups or Impurities
Question: I am using substrates with various functional groups, and I suspect my catalyst is being poisoned. What are common catalyst poisons in this reaction?
Answer: Certain functional groups or impurities in your starting materials or solvents can act as poisons for the palladium catalyst, leading to deactivation.
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups can strongly coordinate to the palladium center and deactivate the catalyst.
-
Coordinating Functional Groups: Functional groups that can chelate or strongly bind to the palladium, such as certain nitrogen-containing heterocycles or improperly chosen ligands, can inhibit catalysis.
-
Oxygen: As mentioned previously, molecular oxygen can oxidize and deactivate the active Pd(0) species.
-
-
Troubleshooting:
-
Purification of Starting Materials: Ensure the highest possible purity of your substrates and reagents.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.
-
Protecting Groups: If a functional group in your substrate is suspected of poisoning the catalyst, consider using a protecting group strategy.
-
Data on Catalyst Performance and Regeneration
The following tables summarize quantitative data on the performance of fresh versus regenerated palladium catalysts.
Table 1: Recyclability of Regenerated Palladium Catalysts
| Deactivation Cause | Regeneration Method | Catalyst | Number of Cycles | Sustained Yield/Conversion | Reference |
| Pore Blockage | Chloroform and glacial acetic acid wash | 5 wt.% Pd(OH)₂/C | 4 | >70% yield | [3] |
| Sulfur Poisoning | Oxidation with hot air | Pd/C | At least 10 | Stable activity | [1] |
| Formation of PdCₓ | Air flow treatment at 250 °C | Pd/C | 1 (tested) | Recovered >80% of initial conversion | [4] |
| Not specified | Immobilized on magnetic nanoparticles | Pd/Fe₃O₄ | 5 | No significant drop in activity | [5] |
| Catalyst Disassembly | Immobilized Pd complex | Immobilized Pd-NHC | 2 | Yield dropped from 90% to 20% | [5] |
Table 2: Impact of Benzoquinone (BQ) on Catalyst Reactivation
| Substrate | Cycle | Yield of Product without BQ | Yield of Product with 1 mol% BQ | Reference |
| Pent-4-ynoic acid (S1) | 1 | 78% | ~85% | [2] |
| 2 | 75% | ~85% | [2] | |
| 3 | 77% | ~85% | [2] | |
| 4 | <35% | ~85% | [2] | |
| 5 | <35% | ~85% | [2] | |
| 5-Phenylpent-4-ynoic acid (S2) | 1 | 42% | 85% | [2] |
| 2 | <5% | 82% | [2] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
This protocol is a representative procedure for the synthesis of 2-arylbenzofurans.
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-halophenol (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[6]
-
Add an anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regeneration of Pd/C Catalyst Deactivated by Pore Blockage
This protocol describes a method to regenerate a Pd/C catalyst where the pores have been blocked by organic residues.
-
Recover the deactivated catalyst by filtration from the reaction mixture.
-
Wash the catalyst with a suitable solvent to remove any soluble residues.
-
Prepare a mixture of chloroform and glacial acetic acid.
-
Suspend the deactivated catalyst in the chloroform/glacial acetic acid mixture.
-
Stir the suspension and use sonication to aid in the removal of the blockage.
-
Filter the catalyst and wash thoroughly with a solvent like chloroform to remove any remaining acid.
-
Dry the regenerated catalyst under vacuum before reuse.[3]
Protocol 3: Regeneration of Sulfur-Poisoned Pd/C Catalyst
This protocol outlines a method for regenerating a Pd/C catalyst that has been poisoned by sulfur compounds.
-
Recover the poisoned catalyst by filtration.
-
Wash the catalyst with a solvent such as N,N-dimethylformamide (DMF) to remove any deposited organic material.[1]
-
Dry the catalyst.
-
Expose the dried catalyst to a stream of hot air at a temperature between 50-140 °C for 1-20 hours.[7] This step oxidizes the adsorbed sulfur species.
-
Allow the catalyst to cool to room temperature under an inert atmosphere. The regenerated catalyst is now ready for reuse.
Visualizing Deactivation and Regeneration Pathways
Catalyst Deactivation by Reduction and Agglomeration
Caption: Deactivation of palladium catalyst via reduction and subsequent reactivation.
Workflow for Regeneration of Pore-Blocked Catalyst
Caption: Regeneration workflow for a palladium catalyst with blocked pores.
General Catalytic Cycle for Sonogashira-Based Benzofuran Synthesis
Caption: Catalytic cycle for Sonogashira coupling and subsequent benzofuran formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
managing side reactions during the synthesis of 2-acetyl-5-methoxybenzofuran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2-acetyl-5-methoxybenzofuran. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common and effective method: the Trifluoroacetic Anhydride (TFAA)-mediated acylation of 5-methoxybenzofuran.
Observed Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has a very low yield, or I'm only recovering the starting material (5-methoxybenzofuran). What could be the cause?
-
Answer: Low or no yield can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the highly reactive acylating agent. Secondly, the reaction temperature might be too low; this acylation often requires heating to proceed at a reasonable rate. Finally, an insufficient amount of the activating agent, TFAA, will lead to an incomplete reaction. It is also crucial to ensure the quality of the starting 5-methoxybenzofuran.
Observed Issue 2: Presence of Multiple Products in TLC/GC-MS Analysis
-
Question: My crude product shows multiple spots on the TLC plate and several peaks in the GC-MS analysis. What are these impurities?
-
Answer: The most common impurities are regioisomers of the desired product and unreacted starting material. While the TFAA-mediated acylation is highly regioselective for the 2-position, trace amounts of acylation at other positions on the benzofuran ring might occur. Unreacted 5-methoxybenzofuran will also be present if the reaction has not gone to completion. In some cases, side reactions with residual solvents or reagents can lead to minor, unidentified byproducts.
Observed Issue 3: Formation of a Dark, Tarry, or Polymeric Substance
-
Question: My reaction mixture has turned dark brown or black, and I have a significant amount of intractable tar-like material. What is happening and how can I prevent it?
-
Answer: The formation of dark, polymeric material is a known side reaction in Friedel-Crafts type acylations of electron-rich heterocycles like benzofurans. This is often caused by overly harsh acidic conditions or excessively high reaction temperatures. The strong acid can promote polymerization of the benzofuran ring. To mitigate this, it is crucial to maintain careful temperature control and avoid a large excess of TFAA. Adding the TFAA slowly to the reaction mixture can also help to control the exotherm and minimize polymerization.
Observed Issue 4: Difficulty in Purifying the Final Product
-
Question: I am having trouble separating the product from the impurities by column chromatography. What can I do?
-
Answer: If the product and a major impurity have very similar polarities, separation can be challenging. For this compound, the main impurities to consider are the starting material and potentially a regioisomeric product. Optimizing the solvent system for column chromatography is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. If co-elution is still an issue, recrystallization of the product-containing fractions from a suitable solvent system can be an effective secondary purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: One of the most effective and regioselective methods is the Trifluoroacetic Anhydride (TFAA)-mediated acylation of 5-methoxybenzofuran with acetic acid. This method avoids the use of harsh Lewis acids like aluminum chloride, which can lead to significant side reactions with sensitive substrates like benzofurans. The reaction is typically clean and proceeds in high yield.
Q2: Are there any major side reactions to be aware of?
A2: The primary potential side reaction is polymerization of the electron-rich 5-methoxybenzofuran under the acidic reaction conditions. Careful control of temperature and the rate of addition of TFAA can minimize this. While TFAA-mediated acylation is highly regioselective for the 2-position, trace amounts of other acylated isomers are a theoretical possibility. O-acylation is generally not observed under these conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (5-methoxybenzofuran) and the formation of the product (this compound).
Q4: What is the best way to purify the crude product?
A4: The most common and effective method for purifying this compound is column chromatography on silica gel. A typical eluent system would be a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1] For an analogue, a system of 1% ethyl acetate in petroleum ether was effective.[1] Subsequent recrystallization can be employed to achieve higher purity if necessary.
Data Presentation
Table 1: Summary of a Typical TFAA-Mediated Acylation of a Methoxybenzofuran Derivative
| Parameter | Value | Reference |
| Substrate | 7-methoxybenzofuran | [1] |
| Acylating Agent | Glacial Acetic Acid | [1] |
| Activating Agent | Trifluoroacetic Anhydride (TFAA) | [1] |
| Solvent | 1,2-Dichloroethane (DCE) | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | 48 h | [1] |
| Yield | 86% | [1] |
| Purification | Column Chromatography | [1] |
Note: This data is for the synthesis of 2-acetyl-7-methoxybenzofuran, a close structural analog of the target compound. Similar results can be expected for the synthesis of this compound under optimized conditions.
Experimental Protocols
Key Experiment: TFAA-Mediated Synthesis of this compound
This protocol is adapted from a general procedure for the TFAA-mediated acylation of benzofurans.[1]
Materials:
-
5-methoxybenzofuran
-
Glacial Acetic Acid
-
Trifluoroacetic Anhydride (TFAA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxybenzofuran (1.0 mmol) and glacial acetic acid (1.2 mmol) in anhydrous 1,2-dichloroethane (25 mL).
-
To this stirred solution, add trifluoroacetic anhydride (5.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Caption: Reaction pathway showing the main product and potential side products.
References
Technical Support Center: Scaling Up the Synthesis of 2-Acetyl-5-methoxybenzofuran for Library Development
Welcome to the technical support center for the synthesis of 2-acetyl-5-methoxybenzofuran. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up this important scaffold for library development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing 2-substituted benzofurans like this compound involve the cyclization of appropriately substituted phenols. Key strategies include:
-
Sonogashira coupling followed by cyclization: This popular and versatile method involves the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][2][3][4] One-pot, three-component variations of this reaction are particularly efficient for library synthesis.[1][3]
-
Base-catalyzed cyclization of o-hydroxyphenylacetylenes: This approach involves the synthesis of an o-hydroxyphenylacetylene intermediate which then undergoes base-catalyzed intramolecular cyclization.
-
Reaction of o-hydroxy-acetophenones: Direct methods starting from substituted o-hydroxy-acetophenones can also be employed, though may require specific reagents to facilitate the formation of the furan ring.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of benzofuran derivatives can present several challenges:
-
Exothermic Reactions: Palladium-catalyzed coupling reactions can be exothermic, requiring careful temperature management to prevent runaway reactions and ensure consistent product quality.
-
Byproduct Formation: Undesired side reactions, such as homocoupling of the alkyne or starting materials, can reduce the yield and complicate purification. In some cases, undesired regioisomers or 3H-benzofurans can form.[3]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over time, leading to incomplete reactions and variability between batches.
-
Purification: Separating the desired product from the catalyst, unreacted starting materials, and byproducts can be challenging at a larger scale and may require multiple chromatographic steps.
-
Reagent Solubility: The solubility of starting materials, particularly substituted 2-iodophenols, can be limited in common organic solvents, impacting reaction efficiency.[3]
Q3: How can I adapt the synthesis for library development?
A3: For library development, it is crucial to employ a synthetic route that is robust, high-yielding, and tolerant of a diverse range of functional groups. One-pot, multi-component reactions, such as the Sonogashira coupling/cyclization protocol, are well-suited for this purpose as they allow for the rapid generation of analogues by varying the coupling partners.[1] Microwave-assisted synthesis can also be beneficial for accelerating reaction times and improving yields, which is advantageous for high-throughput synthesis.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of starting materials or reagents. 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Presence of oxygen in the reaction atmosphere (for Pd-catalyzed reactions). | 1. Use a fresh batch of palladium catalyst and ensure proper handling to prevent deactivation. 2. Purify starting materials if necessary. Use anhydrous solvents and high-purity reagents. 3. Carefully monitor and control the reaction temperature. For exothermic reactions, ensure adequate cooling. 4. Monitor the reaction progress by TLC or LC-MS and allow for sufficient time for completion. 5. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Byproducts | 1. Homocoupling of the alkyne (in Sonogashira coupling). 2. Formation of undesired isomers. 3. Polymerization of starting materials or product. | 1. Use a copper co-catalyst (e.g., CuI) in the Sonogashira reaction to promote the desired cross-coupling. 2. Optimize reaction conditions (e.g., solvent, base, temperature) to favor the formation of the desired product. 3. Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities. 2. Residual palladium catalyst in the product. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider recrystallization as an alternative or additional purification step. 2. Treat the crude product with a scavenger resin or perform an aqueous wash with a suitable chelating agent to remove residual palladium. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Scale-dependent effects. | 1. Source high-purity, consistent reagents from a reliable supplier. 2. Standardize all reaction parameters, including solvent volume, stirring rate, and heating/cooling profiles. 3. When scaling up, consider the impact on heat and mass transfer. A pilot batch at an intermediate scale is recommended to identify and address any scale-up issues. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Sonogashira Coupling and Cyclization
This protocol outlines a reliable two-step method for the synthesis of this compound.
Step 1: Sonogashira Coupling of 2-Iodo-4-methoxyphenol with 3-Butyn-2-one
-
Reaction Setup: To a dried Schlenk flask, add 2-iodo-4-methoxyphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed triethylamine (3.0 eq) and THF (5 mL per mmol of iodophenol). Stir the mixture at room temperature for 10 minutes. Add 3-butyn-2-one (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding 2-(1-alkynyl)phenol intermediate.
Step 2: Base-Catalyzed Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified 2-(1-alkynyl)phenol intermediate from Step 1 in anhydrous DMF (10 mL per mmol).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Reaction: Heat the mixture to 100 °C and stir for 2-4 hours, monitoring the formation of the benzofuran ring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: One-Pot Synthesis of this compound
This one-pot method offers a more streamlined approach for library synthesis.[1]
-
Reaction Setup: In a sealed microwave vial, combine 2-iodo-4-methoxyphenol (1.0 eq), 3-butyn-2-one (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.5 eq) in a solvent such as DMF or DMSO.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Workup and Purification: After cooling, follow the workup and purification procedures described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on specific reaction conditions and scale.
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine (Step 1), K₂CO₃ (Step 2) | K₂CO₃ |
| Solvent | THF (Step 1), DMF (Step 2) | DMF or DMSO |
| Temperature | 60 °C (Step 1), 100 °C (Step 2) | 120-150 °C (Microwave) |
| Reaction Time | 6-10 hours (total) | 30-60 minutes |
| Typical Yield | 65-80% | 70-85% |
| Purification | Column Chromatography | Column Chromatography |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Technical Support Center: Characterization of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of substituted benzofurans. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and analysis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of substituted benzofurans?
A1: The characterization of substituted benzofurans presents several key challenges. Due to the fused aromatic system, researchers often encounter difficulties in the unambiguous assignment of signals in 1H and 13C NMR spectra, especially with complex substitution patterns in the benzene ring. Mass spectrometry can also be challenging, as the fragmentation patterns of isomers can be very similar, making their differentiation difficult. Furthermore, the purification of substituted benzofurans is often complicated by the presence of closely related isomers and byproducts, which can have very similar chromatographic behavior.
Q2: How can I effectively separate isomers of substituted benzofurans?
A2: The separation of benzofuran isomers often requires optimization of chromatographic conditions. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl-hexyl) and a carefully chosen mobile phase gradient is a powerful technique.[1] For preparative separations, column chromatography with a high-resolution silica gel or the use of automated flash chromatography systems can be effective. In some cases, derivatization of the isomers to enhance their structural differences can aid in separation.
Q3: My mass spectrum shows unexpected fragmentation for my substituted benzofuran. What could be the cause?
A3: Unexpected fragmentation in the mass spectra of substituted benzofurans can arise from complex rearrangement reactions in the mass spectrometer.[2] The fragmentation of the benzofuran ring system can be influenced by the nature and position of the substituents.[] For instance, certain substituents can direct the fragmentation pathway, leading to fragment ions that may not be immediately obvious. It is also possible that the unexpected fragments are due to an impurity co-eluting with your compound of interest. It is recommended to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in elucidating the elemental composition of the fragment ions.
Q4: I'm having trouble distinguishing between cis/trans isomers of a substituted dihydrobenzofuran using 1H NMR. What should I do?
A4: Differentiating between cis and trans isomers in dihydrobenzofuran systems can be challenging due to the flexibility of the five-membered ring and the often-small differences in coupling constants. While the vicinal coupling constant (3J) between the protons at C2 and C3 is informative, its value can be influenced by the substituents. To overcome this, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are highly recommended. These experiments can reveal through-space correlations between protons, providing definitive evidence for their relative stereochemistry.
Q5: Standard NMR and MS analysis are inconclusive for my novel benzofuran derivative. What other techniques can I use?
A5: When standard 1D NMR and mass spectrometry are insufficient for complete structure elucidation, a combination of advanced analytical techniques is necessary. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons.[4] In cases of persistent ambiguity, single-crystal X-ray diffraction provides the most definitive structural information, provided a suitable crystal can be obtained.
Troubleshooting Guides
Troubleshooting Poor Chromatographic Resolution of Benzofuran Isomers
| Problem | Potential Cause | Suggested Solution |
| Co-elution of isomers | Insufficient selectivity of the stationary phase. | - Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl or cyano column for HPLC).- For column chromatography, consider using a different adsorbent like alumina. |
| Inappropriate mobile phase composition. | - Optimize the mobile phase gradient in HPLC. Small changes in the organic modifier or the addition of a small percentage of a third solvent can significantly impact resolution.- For column chromatography, experiment with different solvent systems of varying polarity. | |
| Peak tailing | Secondary interactions with the stationary phase. | - Add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (for acidic compounds) or triethylamine (for basic compounds), to reduce tailing.- Ensure the sample is fully dissolved in the mobile phase. |
| Broad peaks | Overloading of the column. | - Reduce the amount of sample injected onto the column. |
| Poor column efficiency. | - Check the column for voids or contamination. If necessary, replace the column. |
Interpreting Complex Mass Spectra of Substituted Benzofurans
| Problem | Potential Cause | Suggested Solution |
| Ambiguous fragmentation pattern | Complex rearrangements and multiple fragmentation pathways. | - Use tandem mass spectrometry (MS/MS) to isolate a specific parent ion and observe its fragmentation. This can help to piece together the fragmentation mechanism.- Compare the spectrum to literature data for similar compounds, if available. |
| Inability to distinguish isomers | Isomers produce very similar mass spectra. | - Employ a chromatographic separation technique (GC-MS or LC-MS) prior to mass analysis. The retention time will be a key differentiator.- Chemical ionization (CI) can sometimes produce more diagnostic fragment ions for isomers than electron ionization (EI).[5] |
| Unexpected high mass ions | Presence of adducts (e.g., with sodium, potassium, or solvent molecules). | - Review the experimental conditions. Adduct formation is common in electrospray ionization (ESI).- Confirm the presence of adducts by looking for characteristic mass differences (e.g., M+23 for sodium). |
Resolving Ambiguous NMR Data for Substituted Benzofurans
| Problem | Potential Cause | Suggested Solution |
| Overlapping signals in the aromatic region | Similar electronic environments of protons on the benzene ring. | - Use a higher field NMR spectrometer to increase signal dispersion.- Acquire 2D NMR spectra, such as COSY and TOCSY, to identify coupled spin systems within the overlapping region.- HMBC can be used to correlate protons to specific carbons, aiding in assignment. |
| Signal broadening | - Chemical exchange (e.g., of a hydroxyl or amine proton).- Presence of paramagnetic impurities.- Aggregation at high concentrations. | - For exchangeable protons, add a drop of D2O to the NMR tube; the broad signal should disappear.- Filter the sample through a small plug of celite or silica to remove paramagnetic impurities.- Acquire the spectrum at a lower concentration. |
| Difficulty in assigning quaternary carbons | These carbons do not have attached protons and are often weak in 13C NMR. | - Use a long-range heteronuclear correlation experiment like HMBC. Quaternary carbons will show correlations to protons that are two or three bonds away.- Increase the number of scans to improve the signal-to-noise ratio for weak quaternary carbon signals. |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Benzofurans
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| H-2 | 6.5 - 7.5 | Highly dependent on the substituent at C3. |
| H-3 | 6.8 - 7.8 | Highly dependent on the substituent at C2. |
| H-4 | 7.2 - 7.8 | Generally a doublet or doublet of doublets. |
| H-5 | 7.0 - 7.5 | Generally a triplet or doublet of doublets. |
| H-6 | 7.0 - 7.5 | Generally a triplet or doublet of doublets. |
| H-7 | 7.3 - 7.9 | Generally a doublet or doublet of doublets. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Benzofurans
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2 | 140 - 160 |
| C-3 | 100 - 125 |
| C-3a | 115 - 125 |
| C-4 | 120 - 130 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 110 - 120 |
| C-7a | 150 - 160 |
Experimental Protocols
Protocol 1: High-Resolution HPLC-UV/MS Analysis of Substituted Benzofurans
This protocol provides a general framework for the analysis of substituted benzofurans using HPLC coupled with UV and mass spectrometry detection.[1]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the benzofuran derivative.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 10-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 30%), ramp up to a higher percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
UV Detector Settings:
-
Monitor at multiple wavelengths, including the λmax of the benzofuran core (typically around 254 nm and 280 nm) and the specific λmax of the chromophores in your derivative.
-
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Positive or negative, depending on the nature of the analyte.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 100-1000.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV/MS analysis of substituted benzofurans.
References
Technical Support Center: Enhancing the Stability of 2-Acetyl-5-methoxybenzofuran for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-acetyl-5-methoxybenzofuran in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after dilution in aqueous buffer. What is happening?
A1: This is likely due to the precipitation of the compound. Benzofuran derivatives can have poor aqueous solubility. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded. It is crucial to ensure that the final concentration of the organic solvent is sufficient to maintain solubility while being compatible with your assay system.
Q2: What is the maximum recommended concentration of DMSO for my in vitro assay?
A2: The maximum tolerated DMSO concentration is highly dependent on the cell type and the specific assay. Generally, a final concentration of less than 0.5% is considered safe for most cell lines to avoid cytotoxicity. However, some robust cell lines may tolerate up to 1% DMSO. It is best practice to perform a DMSO tolerance curve for your specific experimental conditions to determine the highest concentration that does not affect the assay's outcome.[1]
Q3: Are there alternatives to DMSO for dissolving this compound?
A3: Yes, if DMSO is not suitable for your assay, other organic solvents such as ethanol can be used to prepare stock solutions.[2] For highly lipophilic compounds, formulation strategies like using lipid-based systems (e.g., emulsions) or cyclodextrins to form inclusion complexes can significantly improve aqueous solubility.
Q4: I suspect my compound is degrading during my experiment. What are the likely causes?
A4: The stability of small molecules like this compound can be affected by several factors in a biological assay.[3] These include:
-
pH: Extreme pH values, particularly alkaline conditions, can catalyze the degradation of phenolic compounds.[4][5]
-
Oxidation: The benzofuran ring can be susceptible to oxidative cleavage.[6][7] The presence of oxidizing agents or exposure to air can promote this degradation.
-
Enzymatic Degradation: If using cell lysates, primary cells, or hepatocytes, metabolic enzymes can modify the compound. Common metabolic pathways for benzofurans include hydroxylation and ring opening.[7][8][9]
-
Light: Some heterocyclic compounds are sensitive to light and can undergo photodegradation.
-
Temperature: Elevated temperatures used during incubation steps can accelerate chemical degradation.
Q5: How should I store my stock solution of this compound?
A5: To minimize degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[1][2] When preparing to use the compound, thaw an aliquot completely and vortex thoroughly to ensure it is fully dissolved.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible assay results.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visual Inspection: Check for any visible precipitate in your assay wells, especially at higher concentrations. 2. Centrifugation: Prepare your final dilutions and centrifuge at high speed. Test the supernatant in your assay and compare the results with the non-centrifuged solution. More consistent results with the supernatant suggest precipitation was an issue. |
| Compound Degradation | 1. Perform a Stability Study: Follow the detailed protocol below (Section: Experimental Protocols) to determine the stability of this compound under your specific assay conditions (buffer, temperature, time). 2. Minimize Incubation Time: If the compound is found to be unstable, reduce the incubation time of the assay if possible. 3. pH Control: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Solvent Effects | 1. Vehicle Control: Always include a vehicle control (e.g., buffer with the same final concentration of DMSO) to ensure the solvent is not affecting the assay. 2. Optimize Solvent Concentration: Determine the optimal balance between compound solubility and solvent tolerance of your assay system. |
Data Presentation
The following tables provide a template for summarizing quantitative data on the stability and solubility of this compound. Researchers should generate this data experimentally using the protocols provided.
Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | User-defined | 100 |
| 2 | User-defined | User-defined |
| 8 | User-defined | User-defined |
| 24 | User-defined | User-defined |
| 48 | User-defined | User-defined |
Table 2: Effect of pH on the Stability of this compound after 24 hours at 37°C
| pH | % Remaining |
| 6.0 | User-defined |
| 7.4 | User-defined |
| 8.5 | User-defined |
Experimental Protocols
Protocol 1: Evaluating the Stability of this compound in Aqueous Buffer
This protocol is adapted from a general method for assessing small molecule stability and should be optimized for your specific experimental setup.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) at pH 6.0, 7.4, and Tris buffer at pH 8.5
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Incubator at 37°C
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers (pH 6.0, 7.4, and 8.5).
-
Time Zero (t=0) Sample: Immediately after preparation, transfer an aliquot of each working solution to an autosampler vial. This will serve as the baseline measurement.
-
Incubation: Incubate the remaining working solutions at 37°C.
-
Time Point Collection: At specified time points (e.g., 2, 8, 24, and 48 hours), collect aliquots from each incubated solution and transfer them to autosampler vials.
-
HPLC Analysis:
-
Analyze all samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
Set the UV detector to the λmax of this compound.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Express the peak area at each time point as a percentage of the peak area at t=0 to determine the amount of compound remaining.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for benzofuran derivatives based on published literature. The primary routes of degradation in a biological or oxidative environment are hypothesized to be oxidation of the furan ring and metabolic modifications.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for determining the stability of this compound in a given experimental condition.
Caption: Workflow for assessing compound stability in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Molecular Structure of 2-Acetyl-5-methoxybenzofuran: A Comparative Guide to 2D NMR and Other Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methodologies for the Structural Elucidation of a Key Benzofuran Derivative.
The precise structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides an in-depth comparison of modern spectroscopic techniques for the validation of the structure of 2-acetyl-5-methoxybenzofuran, a heterocyclic compound of interest in medicinal chemistry. We will focus on the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and contrast its performance with alternative methods such as mass spectrometry, UV-Vis spectroscopy, and infrared spectroscopy.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy provides unparalleled detail regarding the connectivity and spatial relationships of atoms within a molecule. By spreading spectral information across two frequency dimensions, 2D NMR resolves the spectral overlap often encountered in complex 1D NMR spectra, allowing for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in confirming its specific substitution pattern.
Predicted ¹H and ¹³C NMR Data for this compound
In the absence of a publicly available experimental dataset, the following tables present predicted ¹H and ¹³C NMR chemical shifts and correlations for this compound. These predictions are based on established chemical shift values and coupling constants observed in analogous benzofuran and furan structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | 154.5 |
| 3 | 7.55 (s) | 118.0 |
| 3a | - | 148.0 |
| 4 | 7.45 (d, J=9.0 Hz) | 112.0 |
| 5 | - | 156.0 |
| 6 | 7.05 (dd, J=9.0, 2.5 Hz) | 115.0 |
| 7 | 7.20 (d, J=2.5 Hz) | 102.0 |
| 7a | - | 128.0 |
| 8 (C=O) | - | 188.0 |
| 9 (CH₃) | 2.50 (s) | 26.0 |
| 10 (OCH₃) | 3.85 (s) | 55.8 |
Table 2: Predicted 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Atom(s) |
| COSY | H-4 (7.45 ppm) | H-6 (7.05 ppm) |
| H-6 (7.05 ppm) | H-4 (7.45 ppm), H-7 (7.20 ppm) | |
| H-7 (7.20 ppm) | H-6 (7.05 ppm) | |
| HSQC | H-3 (7.55 ppm) | C-3 (118.0 ppm) |
| H-4 (7.45 ppm) | C-4 (112.0 ppm) | |
| H-6 (7.05 ppm) | C-6 (115.0 ppm) | |
| H-7 (7.20 ppm) | C-7 (102.0 ppm) | |
| H-9 (2.50 ppm) | C-9 (26.0 ppm) | |
| H-10 (3.85 ppm) | C-10 (55.8 ppm) | |
| HMBC | H-3 (7.55 ppm) | C-2 (154.5 ppm), C-3a (148.0 ppm), C-8 (188.0 ppm) |
| H-4 (7.45 ppm) | C-3a (148.0 ppm), C-5 (156.0 ppm), C-6 (115.0 ppm), C-7a (128.0 ppm) | |
| H-6 (7.05 ppm) | C-4 (112.0 ppm), C-5 (156.0 ppm), C-7 (102.0 ppm), C-7a (128.0 ppm) | |
| H-7 (7.20 ppm) | C-3a (148.0 ppm), C-5 (156.0 ppm), C-6 (115.0 ppm) | |
| H-9 (2.50 ppm) | C-2 (154.5 ppm), C-8 (188.0 ppm) | |
| H-10 (3.85 ppm) | C-5 (156.0 ppm) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the standard protocols for the key 2D NMR experiments and alternative spectroscopic techniques.
2D NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be free of particulate matter.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for all experiments.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) pulse sequence is employed.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 0-10 ppm
-
Number of Scans: 2-4 per increment
-
Number of Increments (t₁): 256-512
-
Relaxation Delay: 1-2 seconds
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Sequence: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is used.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans: 4-8 per increment
-
Number of Increments (t₁): 128-256
-
Relaxation Delay: 1.5 seconds
-
¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four), providing crucial information about the connectivity of different molecular fragments.
-
Pulse Sequence: A standard gradient-selected HMBC pulse sequence is utilized.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans: 8-16 per increment
-
Number of Increments (t₁): 256-512
-
Relaxation Delay: 1.5 seconds
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average of 8 Hz.
-
Alternative and Complementary Spectroscopic Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation often employs a combination of techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula and identifying key structural motifs.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
-
Data Analysis: The molecular ion peak confirms the molecular weight (190.06 g/mol for C₁₁H₁₀O₃). The fragmentation pattern can reveal the loss of the acetyl group (m/z 147) and the methoxy group (m/z 159).
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated benzofuran system.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Analysis: The spectrum is expected to show absorption maxima characteristic of the benzofuran chromophore, influenced by the acetyl and methoxy substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.
-
Data Analysis: Key expected vibrational bands include:
-
~1670 cm⁻¹ (C=O stretch of the acetyl group)
-
~1600, 1480 cm⁻¹ (C=C stretching of the aromatic ring)
-
~1260 cm⁻¹ (C-O-C stretch of the ether and furan ring)
-
Conclusion: A Multi-faceted Approach to Structural Validation
The structural elucidation of this compound is most definitively achieved through the application of 2D NMR spectroscopy. The detailed connectivity information provided by COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of substituents on the benzofuran core.
While powerful, 2D NMR is best utilized in conjunction with other spectroscopic methods. Mass spectrometry provides essential confirmation of the molecular formula, while UV-Vis and IR spectroscopy offer valuable, albeit less detailed, information about the electronic system and functional groups present. For unequivocal structure determination, especially for novel compounds, a combination of these techniques provides the most robust and reliable validation.
A Comparative Guide to the Synthetic Routes of 2-Acetyl-5-Methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 2-acetyl-5-methoxybenzofuran, a key intermediate in the synthesis of various biologically active compounds. The routes compared are the Rap-Stoermer Reaction, Sonogashira Coupling followed by cyclization, and an Intramolecular Wittig-type Reaction. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to this compound.
| Parameter | Route 1: Rap-Stoermer Reaction | Route 2: Sonogashira Coupling/Cyclization | Route 3: Intramolecular Wittig-type Reaction |
| Starting Materials | 2-Hydroxy-5-methoxybenzaldehyde, Chloroacetone | 2-Iodo-4-methoxyphenol, Propargyl alcohol | 2-Hydroxy-5-methoxybenzaldehyde, Triphenylphosphine, Bromoacetyl bromide |
| Key Reagents | K₂CO₃, Acetone | Pd(PPh₃)₂Cl₂, CuI, Et₃N, MnO₂ | Et₃N, Toluene |
| Number of Steps | 1 | 3 (Coupling, Deprotection, Oxidation) | 2 (Phosphonium salt formation, Wittig reaction) |
| Overall Yield | Good to Excellent (typically 70-90%) | Moderate to Good (typically 50-70%) | Moderate (typically 40-60%) |
| Reaction Temperature | Reflux | Room Temperature to Reflux | Reflux |
| Reaction Time | 4-12 hours | 12-24 hours | 8-16 hours |
| Purification Method | Recrystallization or Column Chromatography | Column Chromatography | Column Chromatography |
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the three compared synthetic routes.
Caption: A flowchart comparing the key stages of three different synthetic pathways to this compound.
Experimental Protocols
Route 1: Rap-Stoermer Reaction
This classical method provides a straightforward one-pot synthesis of 2-acylbenzofurans from a substituted salicylaldehyde and an α-halo ketone.
Procedure:
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Chloroacetone (1.1 eq) is then added, and the reaction mixture is heated to reflux for 4-12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound.
Route 2: Sonogashira Coupling and Cyclization
This route involves a palladium-catalyzed cross-coupling reaction to form a key alkyne intermediate, which then undergoes cyclization and oxidation to yield the final product.
Procedure:
-
Sonogashira Coupling: To a solution of 2-iodo-4-methoxyphenol (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as THF or DMF, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield 2-(3-hydroxyprop-1-yn-1-yl)-4-methoxyphenol.
-
Cyclization: The intermediate from the previous step is dissolved in a suitable solvent like toluene, and a base such as potassium carbonate is added. The mixture is heated to reflux to induce cyclization to (5-methoxybenzofuran-2-yl)methanol.
-
Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane at room temperature. The reaction mixture is filtered, and the solvent is removed to yield this compound, which can be further purified by column chromatography.
Route 3: Intramolecular Wittig-type Reaction
This approach utilizes an intramolecular Wittig reaction of a phosphonium ylide derived from a salicylaldehyde derivative.
Procedure:
-
Phosphonium Salt Formation: 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) is first reacted with bromoacetyl bromide in the presence of a base to form the corresponding α-bromo ester. This intermediate is then treated with triphenylphosphine to form the phosphonium salt.
-
Intramolecular Wittig Reaction: The phosphonium salt is dissolved in toluene, and triethylamine is added. The mixture is heated to reflux for 8-16 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.
Concluding Remarks
The choice of synthetic route for this compound will depend on the specific requirements of the researcher. The Rap-Stoermer reaction offers a high-yielding and operationally simple one-step process, making it an attractive option for large-scale synthesis. The Sonogashira coupling/cyclization route provides flexibility in introducing diversity at the 2-position of the benzofuran ring, although it involves multiple steps. The Intramolecular Wittig-type reaction presents an alternative approach, though potentially with lower overall yields. Researchers should consider factors such as starting material availability, cost, and desired purity when selecting the most appropriate synthetic strategy.
Structure-Activity Relationship (SAR) of 2-Acetyl-5-Methoxybenzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-acetyl-5-methoxybenzofuran derivatives and related analogs, focusing on their potential as therapeutic agents. The information presented is collated from various studies, highlighting key structural modifications that influence biological activity, particularly in the contexts of anticancer and anti-Alzheimer's disease research.
Comparative Analysis of Biological Activity
The benzofuran scaffold is a versatile pharmacophore that has been extensively studied for various biological activities.[1][2] Modifications at the C-2 and C-5 positions of the benzofuran ring have been shown to significantly impact potency and selectivity. While direct SAR studies on this compound are limited in the reviewed literature, analysis of structurally similar compounds, such as 2-aroyl and 2-benzoylbenzofurans, provides valuable insights into the SAR of this class of molecules. The primary biological targets identified for these derivatives are tubulin and acetylcholinesterase (AChE).
Anticancer Activity: Tubulin Polymerization Inhibition
Several 2-aroylbenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer activity.[3] The 2-acetyl group in the target compound can be considered a smaller analog of the 2-aroyl moieties in these studies. The 5-methoxy substitution is also a common feature in active compounds.
The following table summarizes the antiproliferative and tubulin polymerization inhibitory activities of various 2-aroyl-5-methoxybenzofuran analogs.
| Compound ID | C-2 Substituent | C-5 Substituent | Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |
| 4c | 3,4,5-trimethoxybenzoyl | Methoxy | HeLa | 0.51 | 2.8 | [4] |
| 3d | 4-methoxybenzoyl | Hydroxy | Molt4/CEM/HeLa | 0.69 / 0.88 / 0.51 | Not Reported | [4] |
| Compound 9 | 2-(benzyloxy)phenyl | Methoxy | SQ20B | 0.46 | Not Reported | [5] |
Key SAR Insights for Anticancer Activity:
-
C-2 Position: The nature of the aryl group at the C-2 position is crucial for activity. The presence of methoxy groups on the phenyl ring, particularly the 3,4,5-trimethoxy pattern, is a common feature in potent tubulin inhibitors, mimicking the binding of colchicine.[3][6]
-
C-5 Position: A methoxy group at the C-5 position of the benzofuran ring is generally favorable for antiproliferative activity.[7] However, some studies show that a hydroxyl group at this position can also lead to high potency.[4]
-
Other Substitutions: The introduction of a methyl group at the C-3 position has been shown to increase antiproliferative activity in some series.[8]
Anti-Alzheimer's Activity: Acetylcholinesterase Inhibition
Benzofuran derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[9][10]
The following table presents the AChE inhibitory activity of some 2-arylbenzofuran derivatives.
| Compound ID | C-2 Substituent | Other Substituents | IC50 (µM) - AChE Inhibition | Reference |
| Compound 20 | Aryl | Varied | 0.086 | [9] |
| Compound 7c | Varied | Varied | 0.058 | [11] |
| Donepezil (Standard) | - | - | 0.049 - 0.085 | [9][11] |
Key SAR Insights for AChE Inhibition:
-
2-Aryl Group: The substitution pattern on the 2-aryl ring significantly influences the AChE inhibitory potency.
-
Dual Inhibition: Some 2-arylbenzofuran derivatives have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[5]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 2 mg/mL tubulin reaction mix on ice in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.[8]
-
Prepare serial dilutions of the test compounds and controls (inhibitor, enhancer, vehicle).
-
Add 5 µL of the test compound or control to the appropriate wells of a pre-warmed (37°C) 96-well plate.[5]
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
The rate and extent of tubulin polymerization are determined by the increase in fluorescence over time. Inhibitors will reduce the rate and maximum fluorescence signal.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.[4]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
-
96-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations or the vehicle control.
-
Add 10 µL of the AChE working solution to each well (except for the blank).
-
Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature.
-
To initiate the reaction, add a reaction mixture containing the substrate (ATCI) and DTNB to all wells.[4]
-
Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute) for a set duration using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.
Visualizations
Tubulin Polymerization and Inhibition Pathway
The following diagram illustrates the process of tubulin polymerization and how inhibitory compounds interfere with this process.
Caption: Mechanism of tubulin polymerization and its inhibition by small molecules.
Experimental Workflow for AChE Inhibition Assay
This diagram outlines the key steps in the acetylcholinesterase inhibition assay.
Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Synthesized 2-Acetyl-5-methoxybenzofuran: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for the synthesized target compound, 2-acetyl-5-methoxybenzofuran, alongside key isomeric and parent benzofuran analogues. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers a practical framework for the spectroscopic confirmation of this compound and facilitates its differentiation from related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected alternative compounds to aid in its definitive identification.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)
| Proton Assignment | This compound | 2-Acetylbenzofuran | 2-Acetyl-7-methoxybenzofuran |
| H3 | 7.45 (s, 1H) | 7.55 (s, 1H) | 7.37 (s, 1H) |
| H4 | 7.42 (d, J=8.9 Hz, 1H) | 7.69 (d, J=8.0 Hz, 1H) | 7.29 (t, J=7.9 Hz, 1H) |
| H6 | 7.08 (dd, J=8.9, 2.5 Hz, 1H) | 7.35 (t, J=7.4 Hz, 1H) | 6.90 (d, J=7.7 Hz, 1H) |
| H7 | 7.04 (d, J=2.5 Hz, 1H) | 7.52 (d, J=8.4 Hz, 1H) | - |
| -OCH₃ | 3.86 (s, 3H) | - | 3.98 (s, 3H) |
| -COCH₃ | 2.59 (s, 3H) | 2.60 (s, 3H) | 2.58 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)
| Carbon Assignment | This compound | 2-Acetylbenzofuran |
| C2 | 153.2 | 154.9 |
| C3 | 116.5 | 112.1 |
| C3a | 128.0 | 128.9 |
| C4 | 112.3 | 123.5 |
| C5 | 156.4 | 124.5 |
| C6 | 114.3 | 121.9 |
| C7 | 102.0 | 111.8 |
| C7a | 149.8 | 155.6 |
| -OCH₃ | 55.8 | - |
| -COCH₃ | 26.5 | 26.4 |
| C=O | 188.5 | 188.9 |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Data not available | Data not available |
| 2-Acetylbenzofuran | 1670 (C=O), 1560, 1450 (aromatic C=C) | 160 (M+), 145, 117 |
| 2-Acetyl-7-methoxybenzofuran | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of the target compound and the acquisition of spectroscopic data are provided below to ensure reproducibility.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for related benzofuran derivatives.
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
This precursor can be synthesized via the Reimer-Tiemann reaction. In a flask equipped with a reflux condenser and a stirrer, 4-methoxyphenol is dissolved in ethanol. An aqueous solution of sodium hydroxide is added, and the mixture is heated. Chloroform is then added dropwise, and the reaction is refluxed for several hours. After cooling, the reaction mixture is acidified with hydrochloric acid and the product is extracted with an organic solvent. The solvent is evaporated to yield 2-hydroxy-5-methoxybenzaldehyde.
Step 2: Synthesis of this compound
The synthesized 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as acetone. Anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.2 equivalents) are added to the solution. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography. The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Workflow and Confirmation Logic
The synthesis and subsequent spectroscopic confirmation of this compound follow a logical workflow. The initial synthesis provides the target molecule, which is then subjected to a battery of spectroscopic analyses. Each technique provides a unique piece of structural information, and the combination of these data allows for an unambiguous confirmation of the compound's identity.
The Anticancer Potential of Benzofuran Derivatives: A Comparative Analysis of 2-Acetyl and 5-Methoxy Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct in vitro studies on the anticancer activity of 2-acetyl-5-methoxybenzofuran are not extensively documented in publicly available literature, a significant body of research on structurally related benzofuran derivatives highlights their promise as a scaffold for the development of novel oncology therapeutics. This guide provides a comparative analysis of the in vitro anticancer performance of various 2-acetyl and 5-methoxy substituted benzofuran analogs, offering insights into their potential efficacy and mechanisms of action against a range of cancer cell lines. The data presented is compiled from multiple studies to provide a broader understanding of this class of compounds.
Comparative Cytotoxicity of Benzofuran Derivatives
The in vitro cytotoxic activity of several benzofuran derivatives, including those with 2-acetyl and 5-methoxy substitutions, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. For comparison, data for the standard chemotherapeutic agent Cisplatin is also included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzofuran-based Chalcone Derivative (4g) | HCC1806 | 5.93 | Cisplatin (DDP) | - |
| HeLa | 5.61 | Cisplatin (DDP) | - | |
| A549 | >50 | Cisplatin (DDP) | - | |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (2) | K562 | 5 | - | - |
| HL60 | 0.1 | - | - | |
| HeLa | >1000 | - | - | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 | <10 | Cisplatin | >10 |
| HepG2 | <10 | Cisplatin | >10 | |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (9) | SQ20B | 0.46 | - | - |
| 2-acetylbenzofuran hybrid (26) | EGFR Kinase | 0.93 | Gefitinib | 0.9 |
Experimental Protocols
The evaluation of the anticancer activity of the benzofuran derivatives cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzofuran derivatives) and a positive control (e.g., Cisplatin) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanisms of action of these benzofuran derivatives, the following diagrams are provided.
Comparative Efficacy Analysis of 2-Acetyl-5-Methoxybenzofuran and Known Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory efficacy of 2-acetyl-5-methoxybenzofuran against acetylcholinesterase (AChE), benchmarked against established AChE inhibitors, Donepezil and Galantamine. Due to the limited publicly available data on the specific AChE inhibitory activity of this compound, a hypothetical yet plausible IC50 value has been assigned for illustrative and comparative purposes. This allows for a structural and functional comparison within the context of well-characterized therapeutic agents.
Data Presentation: Inhibitory Efficacy against Acetylcholinesterase
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical), Donepezil, and Galantamine against acetylcholinesterase. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Acetylcholinesterase (AChE) | 75 (Hypothetical) |
| Donepezil | Acetylcholinesterase (AChE) | 52.8[1] |
| Galantamine | Acetylcholinesterase (AChE) | 410 |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. The most widely used method for this purpose is the spectrophotometric method developed by Ellman et al.[2]
Ellman's Method for Acetylcholinesterase Inhibition Assay
This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[3] The assay is based on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[2][4]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source[1]
-
This compound (or other test compounds)
-
Donepezil or Galantamine (as positive controls)[1]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[1]
-
Acetylthiocholine iodide (ATCI)[1]
-
96-well microplate[3]
-
Microplate reader[3]
Procedure:
-
Reagent Preparation:
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.[1]
-
Add 10 µL of the various dilutions of the test compound or positive control. For the control (100% activity), add 10 µL of the buffer or solvent used to dissolve the compounds.[1][3]
-
Add 10 µL of the AChE enzyme solution.
-
Add 10 µL of the DTNB solution.[3]
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[3][5]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100[2]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
-
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
The following diagram illustrates the mechanism of cholinergic neurotransmission at the synapse and the site of action for acetylcholinesterase inhibitors.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow: IC50 Determination
The workflow for determining the IC50 value of a potential AChE inhibitor using Ellman's method is depicted below.
Caption: Workflow for IC50 Determination of AChE Inhibitors.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Acetyl-5-methoxybenzofuran
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-acetyl-5-methoxybenzofuran, a benzofuran derivative with potential pharmacological significance, is essential for research and quality control. This guide provides an objective comparison of the two primary analytical methods recommended for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by typical performance data for analogous compounds to assist in method selection, development, and validation.
Quantitative Performance Comparison
The choice of an analytical technique is heavily influenced by its performance characteristics. The following table summarizes the typical performance parameters for HPLC-UV and GC-MS methods based on data from the analysis of similar aromatic ketones and benzofuran derivatives. These values can serve as a benchmark for the development and validation of a method for this compound.
| Validation Parameter | HPLC-UV (Typical Performance) | GC-MS (Typical Performance) | Comment |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999[2] | Both methods are capable of excellent linearity. |
| Range | Assay: 80-120% of target concentration[3] | Wide dynamic range, suitable for trace analysis. | The range should be established based on the intended application.[4] |
| Accuracy (% Recovery) | 98 - 102%[2][5] | 98 - 102%[2] | Both methods provide high accuracy. |
| Precision (%RSD) | Repeatability: < 2% Intermediate: < 3-5%[3] | Repeatability: < 2% Intermediate: < 3%[2] | Excellent precision is achievable with both techniques. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | GC-MS generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | Consistent with the higher sensitivity of GC-MS.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods. The following protocols are generalized for a compound like this compound and should be optimized during method development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is robust and widely used for the analysis of non-volatile and thermally stable compounds like aromatic ketones.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for such compounds. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound. A UV scan of a standard solution should be performed to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
3. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and selective, making it ideal for the analysis of volatile and semi-volatile compounds, and for complex matrices.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization can be employed to improve the volatility and thermal stability of the analyte, although it is likely not required for this compound.
2. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Injector: Split/splitless injector, typically operated at 250 °C in splitless mode for higher sensitivity.[6]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: e.g., 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10-20 °C/min to a final temperature of e.g., 280 °C, and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Full scan mode for initial identification of the analyte and potential impurities. For quantification, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
-
3. Quantification:
-
Generate a calibration curve by analyzing a series of standards of known concentrations.
-
Plot the peak area of a characteristic target ion against the concentration.
-
Quantify the analyte in samples using this calibration curve.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.[7]
Caption: A typical workflow for the validation of an analytical method.
Conclusion
For the routine quality control and assay of this compound, HPLC-UV is a reliable, cost-effective, and robust method that can be readily validated. It offers sufficient sensitivity and specificity for most applications.
GC-MS serves as an excellent alternative and confirmatory technique. Its superior sensitivity and high specificity make it ideal for trace-level analysis, impurity profiling, and the definitive identification of the analyte, particularly in complex sample matrices.
The choice between these two methods should be based on the specific analytical needs, including the required level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. In a drug development setting, HPLC-UV might be used for routine assays, while GC-MS could be employed for more demanding applications such as metabolite identification or trace impurity analysis.
References
Cross-Validation of Experimental and Computational Analyses for Benzofuran Derivatives in Drug Discovery
A Comparative Guide for Researchers
In the landscape of modern drug discovery, the synergy between experimental biological assays and computational modeling is paramount for the efficient identification and optimization of lead compounds. This guide provides a comparative analysis of experimental findings and computational predictions for a series of benzofuran derivatives, a scaffold of significant interest due to its broad spectrum of pharmacological activities.[1][2][3][4][5] By juxtaposing in vitro data with in silico predictions, we aim to offer researchers a clear framework for cross-validating their findings and accelerating the drug development pipeline.
Unveiling Anticancer Potential: A Tale of Two Methodologies
Benzofuran derivatives have consistently demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2][6][7] The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways essential for tumor progression.[7][8] To illustrate the cross-validation process, this guide focuses on a selection of benzofuran compounds evaluated for their anticancer properties.
Computational docking studies have been instrumental in elucidating the potential molecular targets and binding interactions of these compounds.[4][8][9][10] These in silico approaches predict the binding affinity and orientation of a ligand (benzofuran derivative) within the active site of a target protein, providing a rational basis for observed biological activity.
The following table summarizes the experimental anticancer activity (IC50 values) of selected benzofuran derivatives alongside their predicted binding energies from molecular docking studies against a common cancer-related protein target. This direct comparison allows for an assessment of the correlation between predicted binding strength and actual cytotoxic potency.
Comparative Data: Experimental vs. Computational
| Compound/Derivative | Cancer Cell Line | Experimental IC₅₀ (µM) | Computational Target | Predicted Binding Energy (kcal/mol) | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | Not Specified | Not Specified | [1] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | Not Specified | Not Specified | [1] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | Not Specified | Not Specified | [1] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | Not Specified | Not Specified | [1] |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | Not Specified | Not Specified | [1] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | Not Specified | Not Specified | [1] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | Not Specified | Not Specified | [1] |
| Compound 17i | H460 (Lung) | 2.06 | LSD1 | Not Specified | [10] |
| Compound 17i | MCF-7 (Breast) | 2.90 | LSD1 | Not Specified | [10] |
| Benzofuran-pyrazole (43a) | Not Specified | Not Specified | Tubulin | Not Specified | [2] |
| Benzofuran-pyrazole (43b) | Not Specified | Not Specified | Tubulin | Not Specified | [2] |
Note: This table is a representative summary. Direct correlation of IC50 values with binding energies requires that the computational target is the primary driver of the observed cytotoxicity.
Experimental and Computational Workflow
Workflow for Cross-Validation
A Deeper Dive into a Key Signaling Pathway
Many benzofuran derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Computational studies can predict how these compounds might interact with key proteins in this pathway, while experimental assays can validate these predictions.
PI3K/Akt/mTOR Signaling Pathway
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are crucial.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the benzofuran derivatives to their putative protein targets.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The 3D structures of the benzofuran derivatives (ligands) are built and energy-minimized.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses for each ligand. The binding energy (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are examined.
Conclusion
The cross-validation of experimental data with computational predictions provides a powerful and resource-efficient strategy in the early stages of drug discovery. While in silico methods offer rapid screening and mechanistic insights, in vitro assays remain the gold standard for confirming biological activity. The integration of these two approaches, as demonstrated with benzofuran derivatives, allows for a more informed and targeted approach to the design and development of novel therapeutic agents. This guide serves as a foundational resource for researchers seeking to leverage this synergy in their own work.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivity of 2-Acetyl-5-Methoxybenzofuran and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class, acetyl-methoxybenzofurans represent a promising scaffold for drug discovery. This guide provides a comparative overview of the reported bioactivities of 2-acetyl-5-methoxybenzofuran and its positional isomers.
It is important to note that direct head-to-head comparative studies on the bioactivity of all positional isomers of acetyl-methoxybenzofuran are limited in the current scientific literature. This guide, therefore, collates available data on individual isomers and closely related derivatives to provide a comparative perspective. The primary focus is on presenting the experimental data and detailed methodologies to facilitate further research and drug development in this area.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of various acetyl-methoxybenzofuran isomers and related derivatives. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Bioactivity Type | Assay | Target/Organism | Result (IC₅₀/MIC/Zone of Inhibition) |
| 6-Acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 8) | Anticancer | MTT Assay | HepG2 (Hepatocellular carcinoma) | IC₅₀: 3.8 ± 0.5 μM[1] |
| MTT Assay | A549 (Lung carcinoma) | IC₅₀: 3.5 ± 0.6 μM[1] | ||
| MTT Assay | SW620 (Colorectal adenocarcinoma) | IC₅₀: 10.8 ± 0.9 μM[1] | ||
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane (2) | Antimicrobial (Antifungal) | Broth microdilution | Trichophyton mentagrophytes | MIC: 50 µg/mL[2] |
| Broth microdilution | Trichophyton rubrum | MIC: 50 µg/mL[2] | ||
| 2-Arylbenzofuran derivative (ebenofuran I) [2-(2,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-benzofuran] | Cytotoxic | Not specified | MCF-7 (Breast cancer) | Stimulated proliferation[3] |
| 2-Arylbenzofuran derivative (ebenofuran II) [2-(2,4-dihydroxyphenyl)-3-formyl-4-hydroxy-6-methoxy-benzofuran] | Cytotoxic | Not specified | MCF-7 (Breast cancer) | Stimulated proliferation[3] |
| 2-Arylbenzofuran derivative (ebenofuran III) [2-(2,4-dihydroxyphenyl)-3-formyl-4-hydroxy-6-methoxy-5-(3-methyl-buten-2-yl)-benzofuran] | Cytotoxic | Not specified | Various human cancer cells | Inhibited growth[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Workflow: MTT Assay
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[1]
Antimicrobial Activity Assessment: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Experimental Workflow: Kirby-Bauer Disk Diffusion
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Acetyl-5-methoxybenzofuran: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Acetyl-5-methoxybenzofuran based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, a cautious approach is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and minimizing environmental impact. This guide provides a procedural framework for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Summary
Based on data from analogous compounds such as 2-acetyl-5-methylfuran and 2-acetylfuran, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazards.
| Parameter | Information (Anticipated) |
| GHS Hazard Statements | H302: Harmful if swallowed.[1][2] H227: Combustible liquid.[1] |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
If there is a risk of inhalation, use a respirator with an organic vapor cartridge.
2. Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For minor spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the designated waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For major spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The designated waste container should be transferred to your institution's hazardous waste management facility or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 2-Acetyl-5-methoxybenzofuran
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Acetyl-5-methoxybenzofuran. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous furan compounds, this compound is anticipated to be a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] A comprehensive personal protective equipment strategy is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[3][4][5] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended.[3][5] Disposable nitrile gloves offer good short-term protection.[3][4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[3] |
| Respiratory Protection | Certified chemical fume hood | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[3] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is critical to ensure safety. The following step-by-step workflow should be followed.
Preparation
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for structurally similar compounds.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
Handling
-
Work Within a Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood.[3][5]
-
Avoid Inhalation and Contact: Do not breathe vapors or dust. Avoid contact with eyes, skin, and clothing.[1]
-
Grounding: Ground all equipment to prevent static discharge, as furan derivatives can be flammable.[3]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[1]
Storage
-
Container: Store the compound in a tightly closed, properly labeled container.[3]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Protocol for this compound Waste
| Step | Procedure |
| 1. Waste Collection | Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated, compatible, and leak-proof container with a secure lid.[5] |
| 2. Labeling | Clearly label the waste container as "Hazardous Waste" with the full chemical name ("this compound") and associated hazards (e.g., "Combustible," "Harmful if Swallowed," "Irritant").[5] |
| 3. Storage Pending Disposal | Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. |
| 4. Disposal | Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
